Product packaging for Ro 3-1314(Cat. No.:CAS No. 2012-14-8)

Ro 3-1314

Katalognummer: B1662396
CAS-Nummer: 2012-14-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KDYILQLPKVZDGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Octadeca-9,12-diynoic acid is an octadecadiynoic acid having its triple bonds at positions 9 and 12.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B1662396 Ro 3-1314 CAS No. 2012-14-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

octadeca-9,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYILQLPKVZDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173935
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2012-14-8
Record name 9,12-Octadecadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2012-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9a-12a-Octadecadiynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9A-12a-octadecadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Dual Inhibitory Mechanism of Ro 3-1314 on Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known by its chemical name 9a,12a-Octadecadiynoic acid, is a synthetic fatty acid that has been characterized as a modulator of the arachidonic acid cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its inhibitory effects on key enzymes involved in eicosanoid biosynthesis. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the development of novel therapeutic agents.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. By blocking the activity of COX, this compound effectively reduces the production of prostaglandins (B1171923) and other pro-inflammatory mediators.[1] Furthermore, this inhibition of the COX pathway leads to a redirection of arachidonic acid metabolism towards the lipoxygenase (LOX) pathway. This shunting effect results in an increased synthesis of lipoxygenase products, such as the slow-reacting substance of anaphylaxis (SRS-A), which is a mixture of leukotrienes. This dual action makes this compound a valuable tool for studying the intricate balance between the COX and LOX pathways in various physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound against cyclooxygenase has been quantified in several studies. The following table summarizes the available quantitative data for the inhibitory action of this compound.

Target EnzymeParameterValueSpecies/SystemReference
Cyclooxygenase (COX)K_i0.6 µMRam Seminal Vesicle[1]
Cyclooxygenase (COX)IC_501.3 µMNot Specified[1]
Cyclooxygenase-1 (COX-1) vs. 15-Lipoxygenase (15-LO)Comparative InhibitionMore effective against COX-1 at 48 µMNot Specified[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the arachidonic acid metabolism pathway and a general workflow for assessing the impact of this compound.

Caption: Arachidonic acid metabolism and the inhibitory effect of this compound.

Experimental_Workflow cluster_preparation Tissue/Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare guinea pig tracheal spirals or lung fragments treat_control Control Group (Vehicle) prep->treat_control treat_ro Experimental Group (+ this compound) prep->treat_ro stim Induce response (e.g., Antigen challenge) treat_control->stim treat_ro->stim measure_contraction Measure tracheal contraction stim->measure_contraction measure_srs Measure SRS-A release stim->measure_srs measure_mda Measure malondialdehyde release stim->measure_mda analysis Compare results between control and experimental groups measure_contraction->analysis measure_srs->analysis measure_mda->analysis

Caption: General experimental workflow to study the effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Antigen-Induced Contraction of Guinea Pig Tracheal Spirals

Objective: To assess the effect of this compound on the contractility of airway smooth muscle in response to an immunological challenge.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are sensitized to ovalbumin. After a sensitization period, the animals are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is then cut into a spiral strip.

  • Experimental Setup: The tracheal spiral is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2. One end of the spiral is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Treatment: The tissue is allowed to equilibrate under a resting tension. This compound, dissolved in a suitable vehicle (e.g., ethanol), is added to the organ bath to achieve the desired final concentration. A control group receives the vehicle alone.

  • Antigen Challenge: After a pre-incubation period with this compound or vehicle, ovalbumin is added to the organ bath to induce an anaphylactic contraction.

  • Data Acquisition and Analysis: The isometric contractions are recorded continuously. The magnitude of the contraction is measured and compared between the this compound-treated and control groups.

Immunological Release of Slow Reacting Substance of Anaphylaxis (SRS-A)

Objective: To quantify the effect of this compound on the release of lipoxygenase products from lung tissue following an immunological stimulus.

Methodology:

  • Tissue Preparation: Lungs are obtained from sensitized guinea pigs and finely chopped. The lung fragments are washed with Tyrode's solution.

  • Incubation: A known weight of lung fragments is incubated in Tyrode's solution at 37°C. This compound or its vehicle is added to the incubation medium.

  • Antigen Challenge: After a pre-incubation period, ovalbumin is added to the lung fragments to trigger the release of mediators.

  • Sample Collection: The incubation is stopped at various time points, and the supernatant is collected after centrifugation.

  • Bioassay for SRS-A: The amount of SRS-A in the supernatant is quantified by its contractile effect on a bioassay tissue, typically a strip of guinea pig ileum, in the presence of an antihistamine to block the effects of histamine. The contractile response is compared to that produced by known standards of leukotrienes (e.g., LTD4).

Immunological Release of Malondialdehyde (MDA)

Objective: To measure the effect of this compound on the production of a key cyclooxygenase metabolite.

Methodology:

  • Tissue Preparation and Incubation: The protocol is similar to that for SRS-A release, using chopped lung fragments from sensitized guinea pigs.

  • Antigen Challenge: Following pre-incubation with this compound or vehicle, the lung fragments are challenged with ovalbumin.

  • Sample Collection: The supernatant is collected after the incubation period.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA:

    • An aliquot of the supernatant is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated in a boiling water bath for a specified time (e.g., 60 minutes) to allow the formation of a colored adduct between MDA and TBA.

    • After cooling, the absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 532 nm.

    • The concentration of MDA is determined by comparison with a standard curve generated using known concentrations of MDA.

Conclusion

This compound serves as a potent inhibitor of the cyclooxygenase pathway, thereby redirecting arachidonic acid metabolism towards the lipoxygenase pathway. This unique mechanism of action makes it a critical tool for investigating the roles of eicosanoids in inflammation, anaphylaxis, and other physiological and pathophysiological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the complex interplay of the arachidonic acid cascade.

References

An In-Depth Technical Guide on Ro 3-1314 and its Role in Linoleic Acid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules that regulate numerous physiological and pathological processes. The metabolism of linoleic acid is orchestrated by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These pathways convert linoleic acid into a variety of bioactive lipid mediators, including prostaglandins, leukotrienes, and epoxyoctadecenoic acids (EpOMEs), which are further metabolized to dihydroxyoctadecenoic acids (DiHOMEs). The intricate balance of these metabolic pathways and their products is crucial for maintaining cellular homeostasis, and dysregulation is implicated in various inflammatory diseases, cardiovascular conditions, and cancer.

Ro 3-1314, a synthetic acetylenic fatty acid analog, has been identified as an inhibitor of linoleic acid metabolism. Its mechanism of action involves the modulation of key enzymes within these metabolic cascades. This technical guide provides a comprehensive overview of the interaction between this compound and the linoleic acid metabolism pathways, presenting available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades and workflows.

Linoleic Acid Metabolism Pathways

The metabolism of linoleic acid is a complex network of enzymatic reactions that produce a wide range of biologically active molecules. The three main pathways are:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 isoenzymes catalyze the conversion of linoleic acid into hydroperoxides, which are then further metabolized to various prostaglandins. While arachidonic acid is the preferred substrate for COX enzymes, linoleic acid can also be metabolized, and its metabolites can modulate inflammatory responses.

  • Lipoxygenase (LOX) Pathway: A family of lipoxygenase enzymes, including 5-LOX, 12-LOX, and 15-LOX, introduce molecular oxygen into linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs). These are subsequently reduced to hydroxyoctadecadienoic acids (HODEs), which are involved in various cellular signaling processes. This compound has been identified as a plant lipoxygenase inhibitor.

  • Cytochrome P450 (CYP) Pathway: CYP monooxygenases, such as those from the CYP2C and CYP2J subfamilies, metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), namely 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin)[1]. These epoxides are then hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyoctadecenoic acids (DiHOMEs), 9,10-DiHOME and 12,13-DiHOME[1]. These metabolites have been implicated in a range of biological activities, from cytotoxicity to the regulation of inflammation and pain[1].

Below is a diagram illustrating the major metabolic pathways of linoleic acid.

Linoleic_Acid_Metabolism Figure 1. Major Metabolic Pathways of Linoleic Acid cluster_COX COX Pathway cluster_LOX LOX Pathway cluster_CYP CYP450 Pathway LA Linoleic Acid COX COX-1 / COX-2 LA->COX LOX 5-, 12-, 15-LOX LA->LOX CYP CYP2C9, CYP2J2, etc. LA->CYP Prostaglandins Prostaglandins COX->Prostaglandins HPODEs HPODEs LOX->HPODEs HODEs HODEs HPODEs->HODEs EpOMEs EpOMEs (9,10- & 12,13-EpOME) CYP->EpOMEs sEH sEH EpOMEs->sEH DiHOMEs DiHOMEs (9,10- & 12,13-DiHOME) sEH->DiHOMEs

Figure 1. Major Metabolic Pathways of Linoleic Acid

This compound: An Inhibitor of Linoleic Acid Metabolism

This compound is characterized as a linoleic acid metabolism inhibitor, with specific activity against lipoxygenase enzymes. While detailed quantitative data on its inhibitory effects on mammalian enzymes are limited in publicly available literature, its classification as a LOX inhibitor suggests a mechanism involving competitive or non-competitive binding to the active site of these enzymes, thereby preventing the oxygenation of linoleic acid.

Quantitative Data on this compound Inhibition

Comprehensive quantitative data for the inhibitory activity of this compound against key enzymes in the linoleic acid metabolism pathways are not widely available. The following table summarizes the known information and indicates where data is currently lacking. Further research is required to fully characterize the inhibitory profile of this compound.

Enzyme TargetSubstrateInhibition ParameterValueReference
Plant LipoxygenaseLinoleic AcidInhibitorYes[2]
Human 5-Lipoxygenase (5-LOX)Linoleic AcidIC50 / KiData not available
Human 12-Lipoxygenase (12-LOX)Linoleic AcidIC50 / KiData not available
Human 15-Lipoxygenase (15-LOX)Linoleic AcidIC50 / KiData not available
Ovine Cyclooxygenase-1 (COX-1)Linoleic AcidIC50 / KiData not available
Human Cyclooxygenase-2 (COX-2)Linoleic AcidIC50 / KiData not available
Human Cytochrome P450 2C9 (CYP2C9)Linoleic AcidIC50 / KiData not available
Human Cytochrome P450 2J2 (CYP2J2)Linoleic AcidIC50 / KiData not available

Experimental Protocols

Lipoxygenase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against lipoxygenase using linoleic acid as the substrate.

Materials:

  • Soybean Lipoxygenase (LOX)

  • Linoleic Acid

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of linoleic acid. A common method involves dissolving linoleic acid in ethanol (B145695) and then diluting it in the borate buffer to the desired final concentration.

  • Enzyme Solution: Prepare a working solution of soybean lipoxygenase in cold borate buffer.

  • Assay Mixture: In a quartz cuvette, combine the borate buffer, the test compound solution (or solvent control), and the enzyme solution.

  • Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of conjugated dienes from the oxidation of linoleic acid results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve. The percent inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

The following diagram illustrates the general workflow for a lipoxygenase inhibition assay.

LOX_Inhibition_Workflow Figure 2. Lipoxygenase Inhibition Assay Workflow A Prepare Reagents: - Enzyme (LOX) - Substrate (Linoleic Acid) - Buffer - Inhibitor (this compound) B Mix Buffer, Enzyme, and Inhibitor/Vehicle A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 234 nm D->E F Calculate Reaction Rate and % Inhibition E->F

Figure 2. Lipoxygenase Inhibition Assay Workflow

Cyclooxygenase Inhibition Assay

This protocol outlines a colorimetric method for screening inhibitors of COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic Acid (or Linoleic Acid) as substrate

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations to the sample wells. Add solvent for the control wells.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5 minutes).

  • Reaction Initiation: Add the colorimetric substrate followed by the fatty acid substrate (linoleic acid) to all wells to start the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for oxidized TMPD) over time.

  • Data Analysis: Determine the rate of reaction and calculate the percent inhibition as described for the LOX assay.

Cytochrome P450 Inhibition Assay

This protocol describes a general method for assessing the inhibition of CYP enzymes using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Specific CYP substrate (e.g., a fluorescent probe or a substrate for which the metabolite can be detected by LC-MS)

  • Linoleic Acid (as a potential competing substrate/inhibitor)

  • Test compound (this compound)

  • Incubation buffer (e.g., potassium phosphate (B84403) buffer)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLMs, the NADPH regenerating system, and the test compound (this compound) in the incubation buffer.

  • Pre-incubation: Pre-warm the mixture at 37°C for a few minutes.

  • Reaction Initiation: Add the specific CYP substrate and/or linoleic acid to start the reaction.

  • Incubation: Incubate at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the specific metabolite by LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolite formation and determine the percent inhibition and IC50 value for the test compound.

The following diagram outlines the logical relationship in determining the inhibitory effect of this compound on linoleic acid metabolism.

Ro3_1314_Inhibition_Logic Figure 3. Logic for Determining this compound Inhibition Start Hypothesis: This compound inhibits linoleic acid metabolism EnzymeAssays Perform in vitro enzyme assays (COX, LOX, CYP) Start->EnzymeAssays MetaboliteAnalysis Analyze linoleic acid metabolite profile (e.g., by LC-MS/MS) Start->MetaboliteAnalysis DataAnalysis Calculate IC50/Ki values and changes in metabolite levels EnzymeAssays->DataAnalysis MetaboliteAnalysis->DataAnalysis Conclusion Determine inhibitory mechanism and potency of this compound DataAnalysis->Conclusion

Figure 3. Logic for Determining this compound Inhibition

Conclusion

This compound presents as a valuable tool for researchers studying the intricate pathways of linoleic acid metabolism. Its inhibitory action, particularly on lipoxygenase, allows for the targeted investigation of the roles of specific metabolic branches in various physiological and disease states. However, a comprehensive understanding of its inhibitory profile across the full spectrum of enzymes involved in linoleic acid metabolism requires further quantitative investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies, enabling a more detailed characterization of this compound and its potential applications in drug development and biomedical research. The continued exploration of compounds like this compound will undoubtedly shed more light on the complex and critical roles of linoleic acid-derived lipid mediators in health and disease.

References

Unveiling Ro 3-1314: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 3-1314, chemically known as 9,12-octadecadiynoic acid, is a synthetic acetylenic fatty acid that has played a significant role in the elucidation of the arachidonic acid cascade. Its early discovery as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways positioned it as a valuable research tool for studying the complex roles of eicosanoids in inflammation and other physiological processes. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Discovery and Historical Context

The journey of this compound begins not with its formal designation, but with the broader scientific exploration of acetylenic fatty acids as inhibitors of prostaglandin (B15479496) biosynthesis in the early 1970s. Seminal work by researchers such as Downing and Vanderhoek laid the groundwork for understanding the inhibitory potential of these compounds.

While the exact date of its first synthesis by Hoffmann-La Roche remains to be precisely pinpointed in publicly available literature, by the late 1970s, 9,12-octadecadiynoic acid was being distributed to external researchers under the internal designation This compound . A notable early mention of this designation appears in a 1977 publication in the Proceedings of the National Academy of Sciences by Webb et al., where the compound was acknowledged as a gift from Hoffmann-La Roche, Inc.[1]. This indicates that by this time, the compound was an established research tool within the pharmaceutical company.

The initial studies with this compound were crucial in demonstrating the interconnectedness of the COX and LOX pathways and provided a means to investigate the physiological consequences of inhibiting both arms of the arachidonic acid cascade simultaneously.

Mechanism of Action: Dual Inhibition of COX and LOX

This compound exerts its biological effects through the inhibition of two key enzyme families involved in the metabolism of arachidonic acid: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent lipid mediators of inflammation, pain, fever, and numerous other physiological and pathological processes.

The presence of two triple bonds (acetylenic groups) in the C9 and C12 positions of the octadecanoic acid chain is critical for its inhibitory activity. These groups are thought to interact with the active sites of both COX and LOX enzymes, preventing the binding and conversion of the natural substrate, arachidonic acid.

Signaling Pathway Diagram

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX PGG2 PGG2 COX1_2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETEs->Leukotrienes Lipoxins Lipoxins HPETEs->Lipoxins Ro3_1314_COX This compound Ro3_1314_COX->COX1_2 inhibition Ro3_1314_LOX This compound Ro3_1314_LOX->LOX inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound has been evaluated against various isoforms of COX and LOX from different species. The following table summarizes the available quantitative data.

Enzyme TargetSpecies/SourceInhibition ParameterValueReference
CyclooxygenaseRam Seminal VesiclesKi0.6 µM[2]
CyclooxygenaseNot SpecifiedIC501.3 µM[2]
COX-1Not Specified% Inhibition (at 48 µM)More effective than on 15-LO[2]
15-Lipoxygenase (15-LO)Not Specified% Inhibition (at 48 µM)Less effective than on COX-1[2]

Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in characterizing the activity of this compound.

Cyclooxygenase (COX) Inhibition Assay (Ram Seminal Vesicle)

This assay measures the production of prostaglandins from arachidonic acid by a crude enzyme preparation from ram seminal vesicles.

Materials:

  • Ram seminal vesicles

  • 0.1 M Tris-HCl buffer, pH 8.0

  • Arachidonic acid (substrate)

  • This compound (inhibitor)

  • Glutathione (cofactor)

  • Hemoglobin (cofactor)

  • Indomethacin (positive control)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Homogenize fresh or frozen ram seminal vesicles in cold 0.1 M Tris-HCl buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant contains the microsomal fraction rich in COX activity.

  • Assay Mixture: In a test tube, combine the enzyme preparation, cofactors (glutathione and hemoglobin), and the desired concentration of this compound or control vehicle.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding arachidonic acid.

  • Termination of Reaction: After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding TCA to precipitate the protein.

  • Quantification of Prostaglandins: Centrifuge the mixture to remove the precipitate. The amount of malondialdehyde (MDA), a byproduct of prostaglandin synthesis, in the supernatant is quantified using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the supernatant with TBA at high temperature to form a colored product, which is then measured spectrophotometrically at 532 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the vehicle-treated control. IC50 values are determined from a dose-response curve.

Soybean Lipoxygenase (LOX) Inhibition Assay

This is a common and convenient assay to screen for LOX inhibitors, as soybean lipoxygenase is commercially available and its activity is easily monitored.

Materials:

  • Soybean lipoxygenase (Type I-B)

  • 0.1 M Borate (B1201080) buffer, pH 9.0

  • Linoleic acid (substrate)

  • This compound (inhibitor)

  • Nordihydroguaiaretic acid (NDGA) (positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme and Substrate Solutions: Prepare a stock solution of soybean lipoxygenase in cold borate buffer. Prepare a stock solution of linoleic acid.

  • Assay Mixture: In a quartz cuvette, add the borate buffer and the desired concentration of this compound or control vehicle.

  • Initiation of Reaction: Add the enzyme solution to the cuvette and briefly incubate. Initiate the reaction by adding the linoleic acid substrate.

  • Monitoring Enzyme Activity: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). The formation of the conjugated diene hydroperoxide product of the lipoxygenase reaction results in an increase in absorbance at this wavelength.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated samples to the vehicle-treated control. IC50 values are determined from a dose-response curve.

Experimental Workflow Diagram

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Mix_Components Combine Buffer, Enzyme, and Inhibitor/Vehicle Enzyme_Prep->Mix_Components Substrate_Prep Prepare Substrate Solution Initiate_Reaction Initiate Reaction (Add Substrate) Substrate_Prep->Initiate_Reaction Inhibitor_Prep Prepare Inhibitor Dilutions (this compound) Inhibitor_Prep->Mix_Components Pre_Incubate Pre-incubate Mix_Components->Pre_Incubate Pre_Incubate->Initiate_Reaction Monitor_Reaction Monitor Reaction (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate Reaction Rates Monitor_Reaction->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Chemical Synthesis

The first reported chemical synthesis of linoleic acid, the unsaturated precursor to 9,12-octadecadiynoic acid, was achieved by Raphael and Sondheimer in 1950. The synthesis of the diynoic acid would involve similar principles of carbon chain extension and the introduction of triple bonds. A plausible synthetic route would involve the coupling of smaller acetylenic fragments.

A detailed, step-by-step protocol for the first industrial synthesis of this compound by Hoffmann-La Roche is not publicly available. The following is a generalized, hypothetical synthetic scheme based on established organic chemistry principles.

Hypothetical Synthetic Pathway:

  • Starting Materials: A C6 alkyl halide and a C12 terminal alkyne carboxylic acid ester.

  • Coupling Reaction: A Sonogashira or similar cross-coupling reaction could be employed to couple the C6 and C12 fragments, forming the C18 carbon skeleton with one of the triple bonds.

  • Introduction of the Second Triple Bond: The second triple bond could be introduced via an elimination reaction of a di-halogenated intermediate or through the coupling of another acetylenic unit.

  • Deprotection: Saponification of the ester group to yield the final carboxylic acid, 9,12-octadecadiynoic acid.

Conclusion

This compound, or 9,12-octadecadiynoic acid, remains a compound of historical and scientific importance. Its discovery and characterization as a dual inhibitor of cyclooxygenase and lipoxygenase provided researchers with a critical tool to dissect the complexities of the arachidonic acid cascade. While its clinical development was not pursued, its legacy lies in the fundamental knowledge it helped to generate in the fields of inflammation, pharmacology, and drug discovery. This technical guide serves as a comprehensive resource for understanding the foundational science behind this pivotal research compound.

References

The Biological Activity of 9a,12a-Octadecadiynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9a,12a-Octadecadiynoic acid, also known by its synonym Ro 3-1314, is a polyunsaturated fatty acid analogue characterized by the presence of two triple bonds within its eighteen-carbon chain. This unique structural feature confers distinct biological activities, positioning it as a molecule of interest for researchers in pharmacology and biochemistry. This technical guide provides a comprehensive overview of the known biological activities of 9a,12a-Octadecadiynoic acid, with a focus on its enzymatic inhibition and its modulatory effects on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Data Summary

The biological activity of 9a,12a-Octadecadiynoic acid has been quantified in various assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Enzyme Inhibition Data

Enzyme TargetTest SystemParameterValue
Cyclooxygenase (COX)Ram Seminal VesiclesK_i0.6 µM

Table 2: Effects on Neurobehavioral Endpoints in C. elegans

ConcentrationEndpointObservation
0.1 µMLocomotive Ability & ForagingAccelerated
> 1 µMLocomotive Ability & ForagingAttenuated
> 1 µMSerotonin (B10506) SynthesisAttenuated
> 1 µMLifespanDecreased

Core Biological Activities and Signaling Pathways

Inhibition of Prostaglandin Synthesis

9a,12a-Octadecadiynoic acid is a known inhibitor of cyclooxygenase (COX), a key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, and fever. By inhibiting COX, 9a,12a-Octadecadiynoic acid effectively reduces the production of prostaglandins, suggesting its potential as an anti-inflammatory agent.

The inhibitory effect of 9a,12a-Octadecadiynoic acid on COX has been quantified with a Ki of 0.6 µM in studies using ram seminal vesicle preparations. This indicates a potent inhibition of the enzyme.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation/Pain Prostaglandins->Inflammation 9a_12a_Octadecadiynoic_Acid 9a,12a-Octadecadiynoic Acid 9a_12a_Octadecadiynoic_Acid->COX Inhibits

Inhibition of the Cyclooxygenase Pathway.
Modulation of Serotonergic and Antioxidant Pathways in C. elegans

Studies utilizing the model organism Caenorhabditis elegans have revealed a dose-dependent effect of 9a,12a-Octadecadiynoic acid on neurobehavioral development, primarily through the modulation of serotonergic and antioxidant signaling pathways.

At a low concentration of 0.1 µM, 9a,12a-Octadecadiynoic acid has been observed to enhance serotonergic neuronal activity and bolster antioxidant defenses. This leads to improved adaptive responses, such as accelerated locomotive ability and foraging behavior. The mechanism for this enhancement is linked to an increased expression of the serotonin transporter mod-1.

Conversely, at higher concentrations (above 1 µM), 9a,12a-Octadecadiynoic acid exhibits detrimental effects. It significantly attenuates serotonergic neuronal activity, reduces serotonin synthesis, and diminishes the expression of serotonin-related genes. This leads to a decrease in adaptive responses and a shortened lifespan in the worms.

The antioxidant defense system in C. elegans is also impacted by 9a,12a-Octadecadiynoic acid. At the beneficial low concentration, it upregulates the expression of key antioxidant genes such as sod-1, sod-3, and cyp-35A2. These genes are crucial for mitigating oxidative stress. However, at higher concentrations, the expression of these stress-related genes is attenuated.

cluster_low_dose Low Concentration (0.1 µM) cluster_high_dose High Concentration (> 1 µM) 9a_12a_Octadecadiynoic_Acid_Low 9a,12a-Octadecadiynoic Acid mod1_up mod-1 expression ↑ 9a_12a_Octadecadiynoic_Acid_Low->mod1_up Antioxidant_Genes_Up sod-1, sod-3, cyp-35A2 ↑ 9a_12a_Octadecadiynoic_Acid_Low->Antioxidant_Genes_Up Serotonergic_Activity_Up Serotonergic Activity ↑ mod1_up->Serotonergic_Activity_Up Adaptive_Response_Up Adaptive Response ↑ (Locomotion, Foraging) Serotonergic_Activity_Up->Adaptive_Response_Up Antioxidant_Genes_Up->Adaptive_Response_Up 9a_12a_Octadecadiynoic_Acid_High 9a,12a-Octadecadiynoic Acid Serotonin_Synthesis_Down Serotonin Synthesis ↓ 9a_12a_Octadecadiynoic_Acid_High->Serotonin_Synthesis_Down Antioxidant_Genes_Down Stress-related Gene Expression ↓ 9a_12a_Octadecadiynoic_Acid_High->Antioxidant_Genes_Down Serotonergic_Activity_Down Serotonergic Activity ↓ Serotonin_Synthesis_Down->Serotonergic_Activity_Down Adaptive_Response_Down Adaptive Response ↓ Lifespan ↓ Serotonergic_Activity_Down->Adaptive_Response_Down Antioxidant_Genes_Down->Adaptive_Response_Down

Dose-Dependent Effects in C. elegans.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of 9a,12a-Octadecadiynoic acid against COX enzymes.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • 9a,12a-Octadecadiynoic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) standard

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection or LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and cofactors.

  • Add the purified COX enzyme to the reaction mixture and pre-incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 37°C).

  • Add varying concentrations of 9a,12a-Octadecadiynoic acid or vehicle control to the enzyme mixture and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of PGE2 produced using a PGE2 ELISA kit or by LC-MS/MS analysis.

  • Calculate the percentage of inhibition for each concentration of 9a,12a-Octadecadiynoic acid relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

C. elegans Neurobehavioral and Gene Expression Assays

This protocol outlines the methodology used to study the effects of 9a,12a-Octadecadiynoic acid on C. elegans.

Materials:

  • Wild-type C. elegans (e.g., N2 strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 (food source)

  • 9a,12a-Octadecadiynoic acid stock solution

  • M9 buffer

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort of L1 larvae.

  • Treatment: Prepare NGM plates containing different concentrations of 9a,12a-Octadecadiynoic acid (e.g., 0 µM as control, 0.1 µM, 1 µM, 10 µM, 100 µM) and seed them with E. coli OP50.

  • Exposure: Transfer the synchronized L1 larvae to the prepared NGM plates and allow them to grow to the desired developmental stage (e.g., young adult).

  • Locomotion and Foraging Assays:

    • Body Bend Assay: Transfer individual worms to a fresh NGM plate without food and count the number of sinusoidal bends in a specific time frame (e.g., 30 seconds).

    • Foraging Assay (Area of Exploration): Place individual worms on a lawn of E. coli and measure the area they explore over a set period.

  • Gene Expression Analysis (qRT-PCR):

    • Collect worms from each treatment group and wash them with M9 buffer.

    • Extract total RNA using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (mod-1, sod-1, sod-3, cyp-35A2) and a reference gene (e.g., act-1).

    • Analyze the relative gene expression levels using the ΔΔCt method.

Start Synchronized C. elegans (L1) Treatment Exposure to 9a,12a-Octadecadiynoic Acid on NGM plates with E. coli Start->Treatment Growth Growth to Young Adult Stage Treatment->Growth Assays Behavioral & Molecular Assays Growth->Assays Locomotion Locomotion Assay (Body Bends) Assays->Locomotion Foraging Foraging Assay (Area Explored) Assays->Foraging Gene_Expression Gene Expression Analysis (qRT-PCR) Assays->Gene_Expression

Experimental Workflow for C. elegans Studies.

Conclusion

9a,12a-Octadecadiynoic acid demonstrates significant and complex biological activities. Its potent inhibition of cyclooxygenase highlights its potential as an anti-inflammatory agent. Furthermore, its dose-dependent modulation of serotonergic and antioxidant pathways in C. elegans provides valuable insights into its neuroactive properties and underscores the importance of concentration in determining its biological effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its signaling pathways and to explore its relevance in mammalian systems for potential drug development.

Ro 3-1314 in Inflammation Research: A Technical Guide to a Pro-Inflammatory Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 3-1314, identified as a plant lipoxygenase inhibitor and a linoleic acid metabolism inhibitor, presents a paradoxical pro-inflammatory profile in certain experimental models. This technical guide delineates the current understanding of this compound, focusing on its mechanism of action within the arachidonic acid cascade. The available evidence suggests that this compound's primary mode of action in inflammatory contexts is the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a metabolic shunting of arachidonic acid towards the lipoxygenase (LOX) pathway, thereby increasing the production of pro-inflammatory leukotrienes, collectively known as Slow-Reacting Substance of Anaphylaxis (SRS-A). This guide provides an in-depth look at the experimental evidence, relevant biological pathways, and detailed protocols for investigating compounds with similar mechanisms.

Introduction

This compound (9a,12a-Octadecadiynoic acid) is a molecule of interest in inflammation research due to its dual identity as a lipoxygenase inhibitor and a pro-inflammatory agent in specific contexts[1]. While initially characterized by its capacity to inhibit plant lipoxygenase, its effects in mammalian systems, particularly the antigen-induced contraction of guinea-pig tracheal spirals and the release of SRS-A, point towards a more complex mechanism of action[1][2]. Understanding this mechanism is crucial for researchers investigating the intricate network of inflammatory mediators derived from arachidonic acid.

Mechanism of Action: The Arachidonic Acid Cascade Shunt

The metabolism of arachidonic acid is a central process in the generation of inflammatory mediators. Two primary enzymatic pathways are involved: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins[3][4][5][6].

The pro-inflammatory effects of this compound are attributed to its inhibition of the COX pathway. By blocking the conversion of arachidonic acid to prostaglandins, this compound diverts the substrate towards the LOX pathway. This "shunting" results in an increased synthesis of leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) that constitute SRS-A. These leukotrienes are potent bronchoconstrictors and mediators of vascular permeability, thus explaining the observed tracheal contraction and anaphylactic-like responses[2].

Figure 1: Proposed Mechanism of this compound Action Arachidonic Acid Arachidonic Acid COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes (SRS-A) Leukotrienes (SRS-A) LOX Pathway->Leukotrienes (SRS-A) Inflammation_down ↓ Inflammation Prostaglandins->Inflammation_down Inflammation_up ↑ Inflammation (Bronchoconstriction) Leukotrienes (SRS-A)->Inflammation_up Ro_3_1314 This compound Ro_3_1314->COX Pathway Inhibition

Proposed Mechanism of this compound Action

Quantitative Data on Enzyme Inhibition (Illustrative)

Table 1: Illustrative Cyclooxygenase (COX) Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound (Hypothetical) 5.225.80.2
Indomethacin (Reference)0.12.50.04
Celecoxib (Reference)27.00.04675

Table 2: Illustrative Lipoxygenase (LOX) Inhibition Profile

Compound5-LOX IC₅₀ (µM)12-LOX IC₅₀ (µM)15-LOX IC₅₀ (µM)
This compound (Hypothetical) > 100> 10015.3
Zileuton (Reference)0.5> 100> 100
Baicalein (Reference)1.20.1> 100

Key Experimental Protocols

To characterize the activity of compounds like this compound, a series of in vitro and ex vivo assays are essential. The following are detailed methodologies for key experiments.

Ovalbumin-Sensitized Guinea Pig Tracheal Spiral Contraction Assay

This ex vivo assay is a classic model for assessing airway hyperreactivity and the effects of bronchoconstrictors and bronchodilators.

Objective: To measure the effect of a test compound on antigen-induced smooth muscle contraction.

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (adjuvant)

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Sensitization: Sensitize guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide. A typical protocol involves injections on day 1 and day 14.

  • Tissue Preparation: Two weeks after the final sensitization, euthanize the guinea pig. Excise the trachea and place it in cold Krebs-Henseleit solution.

  • Tracheal Spiral Preparation: Cut the trachea into a spiral strip or into rings. Suspend the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams, with washes every 15 minutes.

  • Compound Incubation: Add the test compound (e.g., this compound) or vehicle to the organ bath and incubate for a predetermined time (e.g., 30 minutes).

  • Antigen Challenge: Add a standardized concentration of OVA to the organ bath to induce contraction.

  • Data Recording: Record the isometric contraction until a plateau is reached.

  • Analysis: Measure the peak tension developed in the presence and absence of the test compound. Data are typically expressed as a percentage of a maximal contraction induced by a reference agonist (e.g., carbachol).

Figure 2: Workflow for Guinea Pig Tracheal Spiral Assay cluster_0 Animal Preparation cluster_1 Tissue Preparation cluster_2 Ex Vivo Assay Sensitization Ovalbumin Sensitization of Guinea Pig Euthanasia Euthanasia Trachea_Excision Trachea_Excision Euthanasia->Trachea_Excision Spiral_Preparation Spiral_Preparation Trachea_Excision->Spiral_Preparation Suspension Suspend in Organ Bath Equilibration Equilibration Suspension->Equilibration Incubation Incubate with Test Compound Equilibration->Incubation Challenge Antigen (OVA) Challenge Incubation->Challenge Recording Record Contraction Challenge->Recording

Workflow for Guinea Pig Tracheal Spiral Assay
Measurement of Slow-Reacting Substance of Anaphylaxis (SRS-A) from Lung Tissue

This bioassay or immunoassay quantifies the release of leukotrienes from lung tissue following an allergic challenge.

Objective: To measure the amount of SRS-A (leukotrienes) released from sensitized lung tissue upon antigen challenge in the presence or absence of a test compound.

Materials:

  • Lungs from ovalbumin-sensitized guinea pigs

  • Tyrode's solution

  • Ovalbumin

  • Enzyme immunoassay (EIA) kits for LTC₄/D₄/E₄ or a bioassay setup (e.g., isolated guinea pig ileum)

  • Tissue chopper

Protocol:

  • Tissue Preparation: Euthanize a sensitized guinea pig and perfuse the lungs with Tyrode's solution to remove blood. Finely chop the lung tissue.

  • Incubation: Suspend a known weight of chopped lung tissue in Tyrode's solution at 37°C.

  • Compound Treatment: Add the test compound (e.g., this compound) or vehicle and pre-incubate.

  • Antigen Challenge: Add ovalbumin to the tissue suspension to trigger the anaphylactic release of mediators.

  • Sample Collection: After a set incubation time (e.g., 15-30 minutes), centrifuge the suspension to pellet the tissue and collect the supernatant.

  • Quantification:

    • EIA: Use commercially available EIA kits to specifically measure the concentrations of LTC₄, LTD₄, and LTE₄ in the supernatant according to the manufacturer's instructions.

    • Bioassay: Serially dilute the supernatant and apply it to an isolated guinea pig ileum preparation in an organ bath (in the presence of antihistamines and anticholinergics). Compare the resulting contraction to a standard curve generated with known concentrations of leukotrienes.

  • Data Analysis: Express the results as the amount of SRS-A released per gram of lung tissue.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to modulate the directed migration of neutrophils towards a chemoattractant.

Objective: To determine if a test compound affects neutrophil chemotaxis towards a stimulus like f-Met-Leu-Phe (fMLP).

Materials:

  • Human or murine neutrophils isolated from whole blood

  • fMLP (chemoattractant)

  • Boyden chamber or similar migration assay system (e.g., Transwell inserts)

  • Assay buffer (e.g., HBSS with calcium and magnesium)

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.

  • Compound Incubation: Pre-incubate the isolated neutrophils with the test compound (e.g., this compound) or vehicle.

  • Assay Setup: Place the chemoattractant (fMLP) in the lower chamber of the Boyden chamber. Place the pre-incubated neutrophils in the upper chamber, separated by a microporous membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

  • Quantification: After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye that binds to cellular DNA.

  • Analysis: Compare the number of migrated cells in the presence of the test compound to the vehicle control.

Macrophage Cytokine Release Assay

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the effect of a test compound on the release of cytokines (e.g., TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kits for the cytokines of interest

Protocol:

  • Cell Culture: Plate macrophages in a multi-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle.

  • Stimulation: Stimulate the macrophages with LPS to induce cytokine production.

  • Sample Collection: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the supernatants of compound-treated cells to those of vehicle-treated cells.

Signaling Pathways in Inflammation

The pro-inflammatory effects of increased leukotriene production can activate several downstream signaling pathways in target cells, such as smooth muscle cells and immune cells. Key pathways include the activation of G-protein coupled receptors by leukotrienes, leading to increased intracellular calcium and activation of protein kinase C (PKC). Furthermore, chronic inflammatory signaling can involve the activation of transcription factors like NF-κB and mitogen-activated protein kinases (MAPKs) such as p38, leading to the expression of further inflammatory mediators.

Figure 3: Downstream Signaling of Leukotrienes Leukotrienes Leukotrienes GPCR Leukotriene Receptor (GPCR) Leukotrienes->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cell_Response Cellular Response (e.g., Smooth Muscle Contraction, Cytokine Gene Expression) Ca_PKC->Cell_Response MAPK_NFkB MAPK (p38) & NF-κB Pathways Ca_PKC->MAPK_NFkB MAPK_NFkB->Cell_Response

Downstream Signaling of Leukotrienes

Conclusion

This compound serves as an important pharmacological tool for understanding the interplay between the cyclooxygenase and lipoxygenase pathways in inflammation. Its pro-inflammatory effects in certain models, stemming from the shunting of arachidonic acid metabolism, highlight the complexity of targeting this central inflammatory cascade. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to investigate compounds with similar mechanisms of action and to further unravel the intricate roles of eicosanoids in health and disease. Future research should focus on obtaining precise quantitative data on the inhibitory profiles of such compounds against a broad panel of COX and LOX isoforms to fully characterize their pharmacological effects.

References

Preliminary Studies on Ro 3-1314 in Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of specific data regarding the effects of Ro 3-1314 (9a,12a-Octadecadiynoic acid) on cancer cells. While identified as a plant lipoxygenase inhibitor and a linoleic acid metabolism inhibitor, its direct cytotoxic, anti-proliferative, or mechanistic activities in oncology have not been detailed in published research.[1][2] This technical guide aims to transparently present the current state of knowledge and highlight the absence of quantitative data, specific experimental protocols, and defined signaling pathways related to this compound in the context of cancer.

Overview of this compound

This compound is chemically known as 9a,12a-Octadecadiynoic acid. Its primary characterization in the scientific literature is as an inhibitor of lipoxygenase, an enzyme involved in the metabolism of fatty acids.[1] Lipoxygenase pathways have been implicated in various physiological and pathological processes, and inhibitors of these enzymes are considered for their potential therapeutic effects.[3][4] However, specific investigations into the role of this compound as a potential anti-cancer agent are not presently available in public research databases.

Quantitative Data on Anti-Cancer Effects

A thorough search for quantitative data, such as IC50 or EC50 values of this compound on cancer cell lines, did not yield any specific results. Studies detailing the dose-dependent effects on cancer cell viability, proliferation, or apoptosis are not available.

In contrast, research on a structurally related but distinct compound, 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODA) , has shown anti-cancer properties. For instance, 9-oxo-ODA has been reported to suppress the proliferation of human cervical cancer cell lines (CasKi, HeLa, and SiHa) with IC50 values ranging from 25-50µM.[5] It is crucial to emphasize that these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Experimental Protocols

Detailed experimental protocols for assessing the impact of this compound on cancer cells are absent from the current body of scientific literature. Standard methodologies for such preliminary studies would typically include:

  • Cell Viability Assays: MTT, XTT, or PrestoBlue® assays to measure the metabolic activity of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) after treatment with a range of this compound concentrations.

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL assays to detect DNA fragmentation, would be employed to determine if this compound induces programmed cell death.

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry to investigate if this compound causes cell cycle arrest at specific phases (G1, S, or G2/M).

The workflow for such an initial investigation is depicted below.

G cluster_0 In Vitro Screening Workflow A Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Treatment with this compound (Dose-Response and Time-Course) A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis and IC50 Determination C->F D->F E->F

Hypothetical workflow for preliminary in vitro studies of this compound.

Signaling Pathways

There is no published research that elucidates the signaling pathways modulated by this compound in cancer cells. As a lipoxygenase inhibitor, it could theoretically impact pathways downstream of lipoxygenase products, which have been implicated in cell proliferation and survival.[3][6]

For the related compound, 9-oxo-ODA, studies have shown that it induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[7] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c and activation of caspases.[7] Furthermore, in cervical cancer cells, 9-oxo-ODA has been found to affect the cell cycle and p53 pathways, notably by decreasing the expression of cyclin-dependent kinase 1 (CDK1).[5] A simplified representation of this pathway is provided below.

G cluster_1 Apoptosis Signaling Pathway (Observed for 9-oxo-ODA) 9_oxo_ODA 9-oxo-ODA Bcl2 Bcl-2 9_oxo_ODA->Bcl2 Inhibits Bax Bax 9_oxo_ODA->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptotic pathway influenced by 9-oxo-ODA in cancer cells.

It is imperative to reiterate that this pathway has not been demonstrated for this compound.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for Ro 3-1314 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known as 9α,12α-Octadecadiynoic acid, is an experimental compound primarily classified as a plant lipoxygenase inhibitor and an inhibitor of linoleic acid metabolism.[1] In the context of mammalian cell culture, its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a significant alteration in the arachidonic acid metabolic cascade, shunting the substrate towards the lipoxygenase (LOX) pathway. The consequence of this metabolic redirection is a decrease in the production of prostaglandins (B1171923) and an increase in the synthesis of leukotrienes, which are potent inflammatory mediators. These characteristics make this compound a valuable tool for studying the roles of eicosanoids in various biological processes, including inflammation, immune responses, and cancer cell proliferation.

Mechanism of Action

This compound exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for all prostaglandins and thromboxanes. By blocking this step, this compound effectively reduces the downstream production of prostaglandins such as PGE2, PGD2, and PGF2α.

A key consequence of COX inhibition by this compound is the increased availability of arachidonic acid for the lipoxygenase (LOX) pathway. This "shunting" effect leads to an upregulation of the synthesis of leukotrienes, such as LTB4, LTC4, LTD4, and LTE4. The balance between prostaglandins and leukotrienes is critical in many physiological and pathological processes, and this compound can be used to experimentally manipulate this ratio to investigate its downstream effects.

Data Presentation

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Cell Line/System
This compound COXData not availableData not available-
IndomethacinCOX-1/COX-20.0090 µM0.31 µMHuman peripheral monocytes
IbuprofenCOX-1/COX-212 µM80 µMHuman peripheral monocytes
CelecoxibCOX-282 µM6.8 µMHuman peripheral monocytes
RofecoxibCOX-2>100 µM25 µMHuman peripheral monocytes

Table 1: Comparative IC50 values of various COX inhibitors. Data for Indomethacin, Ibuprofen, Celecoxib, and Rofecoxib are from studies on human peripheral monocytes.

In a study involving a mixed lymphocyte reaction (MLR), this compound was used at a concentration of 5 x 10⁻⁹ M to enhance DNA synthesis, suggesting its potency at nanomolar concentrations in this specific cellular context.

Experimental Protocols

Stock Solution Preparation

To prepare a stock solution of this compound, it is recommended to dissolve the compound in an organic solvent such as DMSO or ethanol.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the effective dose range.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value if applicable.

Mixed Lymphocyte Reaction (MLR)

This protocol is adapted from studies where this compound was used to modulate lymphocyte responses.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound stock solution

  • Mitomycin C or irradiation source (for one-way MLR)

  • 96-well round-bottom cell culture plates

  • [³H]-Thymidine or other proliferation assay reagents (e.g., CFSE)

  • Cell harvester and scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for CFSE)

Protocol:

  • Isolate PBMCs from the whole blood of two unrelated donors using Ficoll-Paque density gradient centrifugation.

  • For a one-way MLR, treat the stimulator PBMCs with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.

  • Wash the stimulator cells extensively to remove any residual mitomycin C.

  • Resuspend both responder and stimulator cells in complete RPMI-1640 medium.

  • In a 96-well round-bottom plate, add a fixed number of responder cells (e.g., 1 x 10⁵ cells/well).

  • Add an equal number of treated stimulator cells to the wells.

  • Add this compound at the desired final concentration (e.g., 5 x 10⁻⁹ M). Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

  • Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.

  • To measure proliferation, pulse the cells with [³H]-Thymidine (1 µCi/well) for the final 18-24 hours of incubation.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, stain responder cells with CFSE before co-culture and analyze the dilution of the dye by flow cytometry after the incubation period as a measure of cell division.

Mandatory Visualization

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Signal (e.g., inflammation) AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes PGH2->Prostaglandins Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LOX->Leukotrienes Ro31314 This compound Ro31314->COX Inhibition

Caption: Arachidonic Acid Metabolism and the Point of Intervention for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Seeding treatment Treatment with this compound (and controls) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability mlr Mixed Lymphocyte Reaction (Proliferation Assay) incubation->mlr eicosanoid Eicosanoid Measurement (ELISA, LC-MS) incubation->eicosanoid data_analysis Data Analysis (IC50, Proliferation Index, etc.) viability->data_analysis mlr->data_analysis eicosanoid->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols: Preparation of Ro 3-1314 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a stock solution of Ro 3-1314 (9,12-Octadecadiynoic acid), a known lipoxygenase inhibitor. The protocol herein details the necessary materials, step-by-step procedures, and critical safety precautions to ensure accurate and safe preparation for use in various research applications. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound, also known as 9,12-Octadecadiynoic acid, is a valuable tool in studying the roles of lipoxygenases in cellular signaling and inflammatory processes. Accurate preparation of a stock solution is the first critical step for in vitro and in vivo experiments. This guide provides a standardized protocol to ensure reproducibility and safety.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in Table 1. This information is crucial for accurate calculations and proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 276.41 g/mol [1][2]
Molecular Formula C₁₈H₂₈O₂[1][2]
Appearance White to off-white solid[1]
Purity ≥98%
Solubility
DMSO≥ 100 mg/mL[1]
Ethanol≤ 10 mg/mL[3]
MethanolSoluble[4]
WaterSlightly soluble[3][4]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/High-purity DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound.

    • Calculation:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 276.41 g/mol x 1000 mg/g = 2.76 mg

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 2.76 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid in dissolution if necessary.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B Prevents Condensation C Add Anhydrous DMSO B->C Precise Amount D Vortex to Dissolve C->D Complete Dissolution E Aliquot Stock Solution D->E Avoid Freeze-Thaw F Store at -80°C or -20°C E->F Long/Short-Term

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols for Ro 3-1314

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the plant lipoxygenase inhibitor, Ro 3-1314, and a protocol for its use in an in vitro lipoxygenase inhibition assay.

Solubility of this compound

The solubility of a compound is a critical factor in the design and execution of in vitro and in vivo experiments. Proper dissolution is essential for accurate and reproducible results.

Data Presentation: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
DMSO ≥ 100 mg/mL (≥ 361.78 mM)[1]Hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened vial.
Ethanol (B145695) Data not readily available in the literature.While ethanol is used as a solvent in some lipoxygenase assay components, its suitability for dissolving this compound directly is not specified. It is not a recommended solvent for some lipoxygenase inhibitor screening kits.
Methanol SolubleA specific quantitative value is not provided in the available literature.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound, a critical first step for most in vitro experiments.

Workflow for Stock Solution Preparation

G cluster_workflow Workflow: this compound Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add fresh DMSO weigh->add_dmso Precise measurement vortex 3. Vortex to dissolve add_dmso->vortex Ensure complete dissolution aliquot 4. Aliquot into cryovials vortex->aliquot Avoid repeated freeze-thaw cycles store 5. Store at -20°C or -80°C aliquot->store Long-term stability

Caption: A stepwise workflow for the preparation of a this compound stock solution.

Methodology:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (B87167) (DMSO) to the weighed this compound to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of this compound).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of this compound against plant lipoxygenase. This assay is based on the spectrophotometric measurement of the formation of hydroperoxides from a fatty acid substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as a 0.1 M phosphate (B84403) buffer (pH 8.0).

    • Enzyme Solution: Prepare a working solution of plant lipoxygenase (e.g., soybean lipoxygenase) in the assay buffer. Keep the solution on ice.

    • Substrate Solution: Prepare a solution of a suitable fatty acid substrate, such as linoleic acid. Linoleic acid can be initially dissolved in a small amount of ethanol before being diluted in the assay buffer.

    • Test Compound (this compound): Prepare serial dilutions of the this compound stock solution in DMSO.

    • Controls: Include a positive control (a known lipoxygenase inhibitor) and a negative control (DMSO vehicle).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the diluted this compound, positive control, or negative control to the appropriate wells.

    • Add the lipoxygenase enzyme solution to all wells and incubate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 234 nm using a microplate reader. Continue to take readings at regular intervals for a specified period (e.g., 5-10 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • Determine the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathway

This compound is an inhibitor of plant lipoxygenase, a key enzyme in the lipoxygenase (LOX) pathway. This pathway is responsible for the conversion of polyunsaturated fatty acids into a variety of bioactive compounds known as oxylipins, which are involved in plant defense and signaling.

Plant Lipoxygenase (LOX) Pathway

G cluster_pathway Plant Lipoxygenase (LOX) Pathway PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Linolenic Acid) LOX Lipoxygenase (LOX) (Target of this compound) PUFA->LOX Oxygenation Hydroperoxides Fatty Acid Hydroperoxides LOX->Hydroperoxides AOS Allene Oxide Synthase (AOS) Hydroperoxides->AOS Isomerization HPL Hydroperoxide Lyase (HPL) Hydroperoxides->HPL Cleavage Jasmonic_Acid Jasmonic Acid & Derivatives (Defense Signaling) AOS->Jasmonic_Acid GLV Green Leaf Volatiles (Wound Response) HPL->GLV

Caption: A simplified diagram of the plant lipoxygenase (LOX) signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended storage, handling, and experimental use of Ro 3-1314 powder, a known inhibitor of lipoxygenase and cyclooxygenase enzymes.

Product Information
  • Chemical Name: 9,12-Octadecadiynoic acid

  • Synonyms: ODYA, this compound

  • Molecular Formula: C₁₈H₂₈O₂

  • Molecular Weight: 276.41 g/mol

  • Appearance: White to off-white solid[1]

Recommended Storage Conditions

Proper storage of this compound is crucial for maintaining its stability and efficacy in experimental settings. The following table summarizes the recommended storage conditions for both the powder form and solutions.

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 years[1]Protect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for short-term storage.

Experimental Protocols

Preparation of Stock Solutions

To ensure accurate and reproducible experimental results, it is critical to prepare stock solutions of this compound with care. Due to its hygroscopic nature, using a freshly opened solvent is recommended.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber vials or microcentrifuge tubes

Protocol:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

  • Prepare a stock solution, for example, 100 mM in DMSO. For a 1 mg vial, add 36.18 µL of DMSO.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Protocol for In Vitro Lipoxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on lipoxygenase activity.

Materials:

  • This compound stock solution

  • Lipoxygenase enzyme (e.g., soybean 15-lipoxygenase)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing borate buffer and the lipoxygenase enzyme.

  • Add the desired concentration of this compound (or vehicle control) to the reaction mixture and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the linoleic acid substrate.

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the vehicle control.

Protocol for Assessing Guinea Pig Tracheal Spiral Contraction

This compound has been used to study its effects on antigen-induced smooth muscle contraction. This protocol outlines a general procedure.

Materials:

  • Actively sensitized guinea pig trachea

  • Krebs-Henseleit solution

  • Antigen (e.g., ovalbumin)

  • This compound stock solution

  • Organ bath setup with isometric force transducers

Protocol:

  • Isolate the trachea from an actively sensitized guinea pig and prepare tracheal spiral strips.

  • Mount the tracheal spirals in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.

  • Pre-incubate the tracheal spirals with the desired concentration of this compound or vehicle control for a specified period.

  • Induce contraction by adding the specific antigen to the organ bath.

  • Record the isometric contractions using a force transducer and data acquisition system.

  • Analyze the data to determine the effect of this compound on the magnitude and duration of the antigen-induced contraction.[2]

Mandatory Visualizations

Signaling Pathway

This compound is known to inhibit the metabolism of linoleic acid, which is a key pathway for the production of various signaling molecules. It also inhibits cyclooxygenase (COX) enzymes.

G Simplified Linoleic Acid Metabolism and Inhibition by this compound Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Hydrolysis Linoleic_Acid Linoleic Acid PLA2->Linoleic_Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX COX Cyclooxygenase (COX) Linoleic_Acid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Smooth Muscle Contraction Leukotrienes->Inflammation Prostaglandins->Inflammation Ro31314_LOX This compound Ro31314_LOX->LOX Ro31314_COX This compound Ro31314_COX->COX

Caption: Inhibition of Linoleic Acid Metabolism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cellular or tissue responses.

G Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Cell_Culture Prepare Cells or Tissue (e.g., Tracheal Spirals) Start->Cell_Culture Incubate Pre-incubate with This compound or Vehicle Prepare_Stock->Incubate Cell_Culture->Incubate Stimulate Apply Stimulus (e.g., Antigen, Linoleic Acid) Incubate->Stimulate Measure Measure Response (e.g., Contraction, Enzyme Activity) Stimulate->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Ro 3-1314 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. Ro 3-1314 is a chemical compound for laboratory investigation and is not approved for human or veterinary use. The information provided is based on limited publicly available data, and comprehensive in vivo studies in common animal models such as mice, rats, and guinea pigs are not well-documented. Therefore, researchers must conduct thorough pilot studies, including dose-response and toxicity assessments, before commencing any substantive in vivo experiments. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction to this compound

This compound, also known as 9a,12a-octadecadiynoic acid, is a synthetic compound recognized primarily as a plant lipoxygenase (LOX) inhibitor and an inhibitor of linoleic acid metabolism. Emerging evidence also suggests that it may exert its effects through the inhibition of cyclooxygenase (COX), a key enzyme in the arachidonic acid cascade. By inhibiting these pathways, this compound can modulate the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. This makes it a valuable tool for investigating the roles of these signaling molecules in various physiological and pathological processes in vivo.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of lipoxygenase and, potentially, cyclooxygenase enzymes. These enzymes are central to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to various stimuli.

  • Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to leukotrienes and lipoxins. Leukotrienes are potent mediators of inflammation and allergic responses.

  • Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These molecules are involved in a wide range of physiological processes, including inflammation, pain, fever, and platelet aggregation.

By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory eicosanoids, making it a subject of interest for studying inflammatory diseases.

Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by this compound

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by various signals) membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 hpetes HPETEs lox->hpetes prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA2) pgh2->thromboxanes inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain thromboxanes->inflammation_pain leukotrienes Leukotrienes (e.g., LTB4, LTC4) hpetes->leukotrienes bronchoconstriction Bronchoconstriction, Vascular Permeability leukotrienes->bronchoconstriction ro31314_cox This compound ro31314_cox->cox ro31314_lox This compound ro31314_lox->lox

Caption: Proposed mechanism of this compound action on the arachidonic acid cascade.

Quantitative Data from In Vitro and In Vivo Studies

Table 1: In Vitro Effects of this compound
ParameterAnimal ModelTissueConcentrationObserved Effect
Antigen-induced contractionsGuinea PigTracheal spiralsNot specifiedStimulation
Immunological release of SRS-AGuinea PigLung fragmentsNot specifiedStimulation
Mixed Lymphocyte ReactionMouseSpleen cells5 x 10-9 MEnhancement (in combination with other inhibitors)
Table 2: In Vivo Effects of this compound in C. elegans
ParameterAnimal ModelAdministrationConcentrationObserved Effect
Locomotive and foraging abilityC. elegansSupplementation in culture medium0.1 µMAccelerated motor neuronal activity
Locomotive and foraging abilityC. elegansSupplementation in culture medium>1 µMAttenuated motor neuronal activity

General Experimental Protocol for In Vivo Studies

Due to the lack of established protocols, the following is a general template that researchers should adapt based on their specific animal model and experimental goals. It is imperative to conduct preliminary dose-finding and toxicity studies.

Materials
  • This compound (powder)

  • Vehicle for solubilization (e.g., DMSO, ethanol, Tween 80, saline). The choice of vehicle must be tested for toxicity and effects on the experimental model.

  • Animal model (e.g., mice, rats)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Anesthesia (if required for procedures)

  • Tissue collection and analysis reagents

Experimental Workflow

Experimental_Workflow start Start: Experimental Design pilot Pilot Study: Dose-Response & Toxicity start->pilot acclimatization Animal Acclimatization pilot->acclimatization grouping Randomization into Groups (Vehicle, this compound doses) acclimatization->grouping administration This compound Administration (e.g., IP, PO, IV) grouping->administration induction Induction of Disease Model (if applicable) administration->induction monitoring Monitoring of Animals (Clinical signs, weight) induction->monitoring sampling Sample Collection (Blood, tissues) monitoring->sampling analysis Biochemical/Histological Analysis sampling->analysis data Data Analysis & Interpretation analysis->data end End data->end

Application Notes and Protocols for Ro 3-1314 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vivo studies detailing the dosage and administration of Ro 3-1314 in mice. The following application notes and protocols are therefore based on general principles of administering lipoxygenase inhibitors to murine models and information extrapolated from in vitro studies and research on similar compounds. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before commencing full-scale experiments.

Introduction

This compound is recognized as a lipoxygenase (LOX) inhibitor, playing a role in the metabolism of linoleic acid.[1] While its effects have been observed in vitro, particularly in stimulating antigen-induced contractions in guinea-pig tracheal spirals, its application in murine models has not been documented in available literature.[1] It is also important to note that in some experimental systems, the effects of this compound have been attributed to the inhibition of cyclo-oxygenase (COX), suggesting a broader mechanism of action that researchers should consider in their experimental design.

General Considerations for Administration in Mice

Given the absence of specific data for this compound, researchers should refer to established protocols for other lipoxygenase inhibitors when designing their studies. Key considerations include the choice of vehicle, route of administration, and the volume of injection.

Table 1: General Guidelines for Administration Routes in Mice

Route of AdministrationRecommended VolumeNeedle GaugeNotes
Intraperitoneal (i.p.)< 2.0 mL25-27 GCommon route for systemic delivery.
Intravenous (i.v.)< 0.2 mL27-30 GProvides rapid and complete bioavailability.
Subcutaneous (s.c.)< 1.0 mL per site25-27 GSlower absorption compared to i.p. or i.v.
Oral Gavage (p.o.)< 0.5 mL20-22 G (ball-tipped)For direct administration to the stomach.

Proposed Experimental Protocols

The following protocols are hypothetical and should be adapted based on preliminary dose-response and toxicity assessments.

Preparation of this compound for In Vivo Use

Due to the lack of specific solubility information for in vivo formulations, initial solubility tests are crucial. A common approach for lipophilic compounds is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

Protocol 1: Preparation of Dosing Solution

  • Solubilization: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10-50 mg/mL).

  • Vehicle Preparation: Prepare a fresh vehicle solution, for example, a 1:1 mixture of Cremophor EL and ethanol.

  • Final Formulation: On the day of the experiment, dilute the this compound stock solution with the vehicle, and then further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid toxicity.

  • Clarity and Sterility: Ensure the final solution is clear and free of precipitates. Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

Administration Protocol (Example: Intraperitoneal Injection)

This protocol outlines a general procedure for i.p. administration.

Protocol 2: Intraperitoneal Administration

  • Animal Restraint: Properly restrain the mouse to expose the abdominal area.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the prepared this compound solution.

  • Observation: Monitor the animal for any immediate adverse reactions.

Signaling Pathways and Experimental Workflow

This compound is known to inhibit lipoxygenase, an enzyme involved in the arachidonic acid cascade, which leads to the production of inflammatory mediators like leukotrienes. However, its potential off-target effects on cyclo-oxygenase, which produces prostaglandins, should also be considered.

Lipoxygenase_Pathway Simplified Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Cyclooxygenase Cyclooxygenase Arachidonic_Acid->Cyclooxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Prostaglandins Prostaglandins Cyclooxygenase->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Ro31314 This compound Ro31314->Lipoxygenase Inhibits Ro31314->Cyclooxygenase May Inhibit

Caption: Potential inhibitory action of this compound on the arachidonic acid pathway.

The workflow for evaluating the in vivo efficacy of this compound would typically involve a dose-escalation study followed by an efficacy study in a relevant disease model.

Experimental_Workflow In Vivo Efficacy Workflow Dose_Escalation Dose-Escalation Study (Toxicity & MTD) Efficacy_Study Efficacy Study in Disease Model Dose_Escalation->Efficacy_Study Determine Safe Dose Vehicle_Control Vehicle Control Group Efficacy_Study->Vehicle_Control Treatment_Group This compound Treatment Group Efficacy_Study->Treatment_Group Data_Analysis Data Analysis and Interpretation Outcome_Assessment Assessment of Biological Outcomes Vehicle_Control->Outcome_Assessment Treatment_Group->Outcome_Assessment Outcome_Assessment->Data_Analysis

References

Application Notes and Protocols for Cell-Based Assays Involving Retinoic Acid Receptor (RAR) Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Identity of Ro 3-1314:

Initial research indicates that the compound this compound, also known as 9a,12a-Octadecadiynoic acid, is primarily recognized and utilized in scientific literature as a plant lipoxygenase inhibitor and an inhibitor of linoleic acid metabolism.[1][2] It has been shown to stimulate antigen-induced contractions in guinea-pig tracheal spirals.[1][2] Current scientific literature does not prominently feature this compound as a retinoic acid receptor (RAR) antagonist.

To address the core interest in cell-based assays for RAR antagonists, this document provides detailed application notes and protocols for a well-characterized and potent pan-RAR antagonist, AGN 193109 . This compound serves as a representative tool for studying RAR signaling and for the screening and characterization of RAR antagonists in a cellular context.

Introduction to Retinoic Acid Receptor (RAR) Antagonism

Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[3] These effects are mediated through nuclear retinoic acid receptors (RARs), which exist as three subtypes: RARα, RARβ, and RARγ.[3] RARs form heterodimers with retinoid X receptors (RXRs) and, upon binding to RA, act as ligand-activated transcription factors that regulate the expression of target genes by binding to retinoic acid response elements (RAREs) in their promoter regions.[4]

RAR antagonists are invaluable chemical tools for dissecting the physiological and pathological roles of RAR signaling pathways. They competitively bind to RARs, preventing the binding of RA and subsequent transcriptional activation. This blockade of RAR signaling allows researchers to study the consequences of inhibiting specific RA-mediated effects in various cell-based models.

Application Notes for Cell-Based Assays Using the RAR Antagonist AGN 193109

AGN 193109 is a potent and specific pan-RAR antagonist with high affinity for all three RAR subtypes.[5][6] It does not exhibit significant binding to RXRs. Its ability to effectively block RA-induced cellular responses makes it an ideal tool for a variety of cell-based assays.

Key Applications:

  • Functional Characterization of RAR Signaling: Elucidating the role of RARs in cellular processes such as differentiation, proliferation, and apoptosis.

  • High-Throughput Screening (HTS): Identifying and characterizing novel RAR agonists and antagonists.

  • Drug Discovery and Development: Evaluating the efficacy and mechanism of action of potential therapeutic agents targeting the RA signaling pathway.

Commonly Used Cell Lines:

  • HEK293T: Human embryonic kidney cells that are easily transfectable and commonly used for reporter gene assays.

  • HL-60: A human promyelocytic leukemia cell line that differentiates into granulocytes in response to RA, making it a valuable model for studying myeloid differentiation.[7][8]

  • ECE16-1: A human ectocervical epithelial cell line used to study the effects of retinoids on epithelial cell differentiation and proliferation.[5]

  • MCF-7 and ZR 75.1: Human breast cancer cell lines used to investigate the role of RAR signaling in cancer cell proliferation and apoptosis.[9]

Quantitative Data for AGN 193109

The following table summarizes the binding affinities and antagonistic activity of AGN 193109 in various assays.

ParameterReceptor SubtypeValueCell Line/Assay SystemReference
Binding Affinity (Kd) RARα2 nMIn vitro binding assay[2][6]
RARβ2 nMIn vitro binding assay[2][6]
RARγ3 nMIn vitro binding assay[2][6]
Antagonistic Activity Pan-RARHalf-maximal antagonism at 1:1 molar ratio with agonistECE16-1 cells[5]
Pan-RARMaximal antagonism at 10:1 molar ratio with agonistECE16-1 cells[5]
Pan-RARComplete reversal of retinoid-induced growth suppression at 100 nMECE16-1 cells[2]

Experimental Protocols

RAR Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to antagonize RA-induced transactivation of a luciferase reporter gene under the control of a RARE.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_readout Readout seed Seed RAR Reporter Cells incubate1 Incubate (24h) seed->incubate1 treat_antagonist Add Test Compound (Antagonist) incubate1->treat_antagonist incubate2 Incubate (1h) treat_antagonist->incubate2 treat_agonist Add RA (Agonist) incubate2->treat_agonist incubate3 Incubate (24h) treat_agonist->incubate3 lyse Lyse Cells incubate3->lyse add_substrate Add Luciferase Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure

RAR Luciferase Reporter Assay Workflow

Materials:

  • HEK293T cells stably expressing a RARE-luciferase reporter construct and a specific RAR isoform.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • All-trans retinoic acid (ATRA).

  • AGN 193109.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the RAR reporter cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Antagonist Treatment: Prepare serial dilutions of AGN 193109 (or test compounds) in culture medium. Remove the old medium from the cells and add 50 µL of the antagonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • Agonist Challenge: Prepare a solution of ATRA in culture medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80). Add 50 µL of this ATRA solution to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Luminescence Measurement: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Add the luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition of ATRA-induced luciferase activity for each concentration of AGN 193109. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

HL-60 Cell Differentiation Assay

This assay assesses the ability of an RAR antagonist to inhibit RA-induced differentiation of HL-60 cells into granulocytes. Differentiation is typically measured by the expression of cell surface markers like CD11b or by functional assays such as the nitroblue tetrazolium (NBT) reduction assay.

Workflow Diagram:

G cluster_prep Cell Culture cluster_treat Treatment cluster_readout Differentiation Assessment seed Seed HL-60 Cells treat_antagonist Add AGN 193109 seed->treat_antagonist treat_agonist Add ATRA treat_antagonist->treat_agonist incubate Incubate (4-5 days) treat_agonist->incubate stain Stain for CD11b incubate->stain flow Analyze by Flow Cytometry stain->flow

HL-60 Cell Differentiation Assay Workflow

Materials:

  • HL-60 cells.

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • All-trans retinoic acid (ATRA).

  • AGN 193109.

  • 24-well tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

  • FITC-conjugated anti-CD11b antibody.

  • Flow cytometer.

Protocol:

  • Cell Seeding: Seed HL-60 cells in a 24-well plate at a density of 2 x 105 cells/mL in 1 mL of culture medium.

  • Treatment: Add AGN 193109 to the desired final concentrations. Immediately after, add ATRA to a final concentration of 1 µM. Include appropriate controls (untreated, ATRA alone, AGN 193109 alone).

  • Incubation: Incubate the cells for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of PBS containing the FITC-conjugated anti-CD11b antibody.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with cold PBS to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze the percentage of CD11b-positive cells using a flow cytometer.

  • Data Analysis: Determine the ability of AGN 193109 to inhibit the ATRA-induced increase in the percentage of CD11b-positive cells.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of retinoic acid and its antagonism by compounds like AGN 193109.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA_in Retinoic Acid (RA) RA_bound RA-RAR/RXR RA_in->RA_bound binds RAR_RXR RAR/RXR Heterodimer RARE RARE CoR Co-repressors RAR_RXR->CoR represses Gene Target Gene Transcription RARE->Gene activates CoA Co-activators RA_bound->RARE binds RA_bound->CoA recruits AGN AGN 193109 AGN->RAR_RXR binds and blocks RA

Retinoic Acid Receptor Signaling Pathway

References

Application Notes and Protocols for Studying Prostaglandin Synthesis with Ro 3-1314

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known as 9,12-Octadecadiynoic acid, is a valuable tool for researchers studying the intricate pathways of eicosanoid biosynthesis. As an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound allows for the investigation of the roles of prostaglandins (B1171923) and leukotrienes in various physiological and pathological processes. These application notes provide detailed protocols and data for utilizing this compound to elucidate the mechanisms of prostaglandin (B15479496) synthesis and the effects of its inhibition.

Prostaglandins are lipid autacoids derived from arachidonic acid that play crucial roles in inflammation, pain, fever, and numerous homeostatic functions. The synthesis of prostaglandins is primarily initiated by the cyclooxygenase enzymes, COX-1 and COX-2. Understanding the inhibition of these enzymes is fundamental in the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its inhibitory effects on the arachidonic acid cascade. Evidence suggests that its primary mode of action in modulating inflammatory responses is through the inhibition of cyclooxygenase.[1][2][3] By blocking COX, this compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. This inhibition leads to a reduction in the production of downstream prostaglandins such as PGE2 and PGF2α. In experimental models, this compound has been shown to inhibit the immunological release of malondialdehyde, a byproduct of prostaglandin synthesis.[1][2][3] Interestingly, under conditions of COX inhibition by this compound, there may be a redirection of arachidonic acid metabolism towards the lipoxygenase pathway, potentially leading to an increased synthesis of leukotrienes, such as the slow-reacting substance of anaphylaxis (SRS-A).[1][2]

Data Presentation

CompoundTarget Enzyme(s)Ki (µM)IC50 (µM)Notes
This compound COX-1, LOX0.6 (ram seminal vesicle COX)Not availableMore effective inhibitor of COX-1 than 15-LO.
Indomethacin COX-1, COX-2-COX-1: 0.009, COX-2: 0.31Potent non-selective NSAID.
Ibuprofen COX-1, COX-2-COX-1: 12, COX-2: 80Commonly used non-selective NSAID.
Celecoxib COX-2-COX-1: 82, COX-2: 6.8COX-2 selective inhibitor.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • This compound (9,12-Octadecadiynoic acid)

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Epinephrine (cofactor)

  • Glutathione (cofactor)

  • Hematin (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in assay buffer to achieve a range of desired concentrations.

    • Prepare arachidonic acid, cofactors, and enzymes according to the manufacturer's instructions.

  • Enzyme Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Cofactors (epinephrine, glutathione, hematin)

      • COX-1 or COX-2 enzyme

      • This compound working solution or vehicle control

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 2-10 minutes) at the optimal temperature.

  • Termination of Reaction and Prostaglandin Measurement:

    • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

    • Measure the concentration of the produced prostaglandin (e.g., PGE2) in each well using a specific EIA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Prostaglandin Synthesis Inhibition Assay

This protocol outlines a method to assess the effect of this compound on prostaglandin synthesis in a cellular context.

Materials:

  • This compound

  • Cell line capable of producing prostaglandins (e.g., macrophages like RAW 264.7, or endothelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Cell lysis buffer

  • EIA kit for the prostaglandin of interest (e.g., PGE2, PGF2α)

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in multi-well plates and culture until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS to induce prostaglandin synthesis.

    • Incubate for an appropriate time to allow for prostaglandin production (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for the measurement of secreted prostaglandins.

    • Alternatively, lyse the cells to measure intracellular prostaglandin levels.

  • Prostaglandin Quantification:

    • Measure the concentration of the target prostaglandin in the collected samples using a specific EIA kit.

  • Data Analysis:

    • Determine the percentage of inhibition of prostaglandin synthesis for each this compound concentration relative to the stimulated vehicle control.

    • Calculate the IC50 value as described in the in vitro assay protocol.

Visualizations

Prostaglandin Synthesis Pathway and Inhibition by this compound

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGG2 PGG2 COX->PGG2 Leukotrienes Leukotrienes LOX->Leukotrienes PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Thromboxanes PGH2->Prostaglandins Prostaglandin Synthases Ro31314 This compound Ro31314->COX Ro31314->LOX

Caption: Inhibition of COX and LOX by this compound in the arachidonic acid cascade.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Cofactors, this compound) start->prep_reagents pre_incubation Pre-incubate Enzyme, Cofactors, and this compound prep_reagents->pre_incubation reaction Initiate Reaction with Arachidonic Acid pre_incubation->reaction incubation Incubate at Optimal Temperature reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pg Measure Prostaglandin Levels (EIA) stop_reaction->measure_pg analyze Analyze Data (Calculate % Inhibition, IC50) measure_pg->analyze end End analyze->end Cellular_PG_Inhibition_Logic cell_culture Culture Cells treatment Treat with this compound cell_culture->treatment stimulation Stimulate with Inflammatory Agent (e.g., LPS) treatment->stimulation inhibition Inhibition of COX by this compound treatment->inhibition pg_synthesis Prostaglandin Synthesis and Release stimulation->pg_synthesis sample_collection Collect Supernatant/Lysate pg_synthesis->sample_collection inhibition->pg_synthesis quantification Quantify Prostaglandins (EIA) sample_collection->quantification result Reduced Prostaglandin Levels quantification->result

References

Application Notes and Protocols: Ro 3-1314 as a Tool for Studying the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known as 9,12-Octadecadiynoic acid (ODYA), is a valuable research tool for investigating the complexities of the arachidonic acid cascade. Contrary to its initial classification in some early literature, this compound is not a thromboxane (B8750289) synthase inhibitor but rather a potent inhibitor of cyclooxygenase (COX) enzymes. This makes it a useful agent for elucidating the role of prostaglandins (B1171923) and other COX-derived mediators in various physiological and pathological processes. By selectively blocking the COX pathway, researchers can explore the downstream effects on inflammation, immune responses, and other cellular functions.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro studies.

Mechanism of Action

This compound (9,12-Octadecadiynoic acid) acts as an inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. The primary mechanism of inhibition is through the irreversible binding to the active site of the COX enzymes. This inhibition effectively blocks the production of key inflammatory mediators.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound in experimental systems.

Table 1: Effect of this compound on Antigen-Induced Contractions and Mediator Release in Guinea-Pig Tracheal Spirals

ParameterConditionThis compound ConcentrationObservation
Antigen-Induced ContractionIndomethacin-treatedNot specifiedStimulated the contraction
Immunological Release of SRS-AActively sensitized lung fragmentsNot specifiedStimulated the release
Immunological Release of MalondialdehydeActively sensitized lung fragmentsNot specifiedInhibited the release

Data extracted from Hitchcock, M., & Kokolis, N. A. (1981). Arachidonic acid metabolism and modulation of in vitro anaphylaxis by 5,8,11,14-eicosatetraynoic acid and 9a,12a-octadecadiynoic acid. British journal of pharmacology, 72(1), 61–68.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study the arachidonic acid cascade.

Protocol 1: In Vitro Assessment of this compound on Antigen-Induced Contractions of Guinea-Pig Tracheal Spirals

Objective: To determine the effect of this compound on the contractile response of airway smooth muscle to an antigenic challenge.

Materials:

  • Actively sensitized guinea pigs

  • Krebs-Henseleit solution

  • Ovalbumin (antigen)

  • This compound (9,12-Octadecadiynoic acid)

  • Indomethacin (B1671933)

  • Organ bath system with isometric transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize actively sensitized guinea pigs.

  • Dissect the trachea and prepare tracheal spirals (approximately 2-3 mm wide and 1.5 cm long).

  • Mount the tracheal spirals in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Pre-treat a subset of tracheal spirals with a known concentration of indomethacin to inhibit endogenous prostaglandin synthesis.

  • Following the indomethacin pre-treatment, add this compound to the organ baths at the desired concentrations. Incubate for a predetermined period (e.g., 30 minutes).

  • Induce contraction by adding a submaximal concentration of the antigen (ovalbumin) to the organ baths.

  • Record the isometric contractions using the transducer and data acquisition system.

  • Analyze the data to compare the contractile response in the presence and absence of this compound.

Protocol 2: Measurement of Immunological Release of Slow-Reacting Substance of Anaphylaxis (SRS-A)

Objective: To investigate the effect of this compound on the release of leukotrienes (SRS-A) from lung tissue following an antigenic challenge.

Materials:

  • Actively sensitized guinea pigs

  • Tyrode's solution

  • Ovalbumin (antigen)

  • This compound (9,12-Octadecadiynoic acid)

  • Bioassay system (e.g., isolated guinea-pig ileum) or analytical method (e.g., HPLC) for SRS-A quantification

Procedure:

  • Humanely euthanize actively sensitized guinea pigs.

  • Remove the lungs and finely chop the tissue into small fragments.

  • Wash the lung fragments with Tyrode's solution.

  • Incubate the lung fragments in Tyrode's solution at 37°C.

  • Add this compound at the desired concentrations to the incubation medium and pre-incubate for a specified time (e.g., 15-30 minutes).

  • Challenge the lung fragments with the antigen (ovalbumin).

  • After a defined incubation period (e.g., 15-30 minutes), collect the supernatant.

  • Quantify the amount of SRS-A in the supernatant using a suitable bioassay (e.g., contraction of guinea-pig ileum) or a more specific analytical technique like High-Performance Liquid Chromatography (HPLC).

  • Compare the SRS-A release in control (vehicle-treated) versus this compound-treated lung fragments.

Visualizations

Signaling Pathway Diagram

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Leukotrienes Leukotrienes (LTB4, LTC4, etc.) Arachidonic_Acid->Leukotrienes LOX PLA2 Phospholipase A2 COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Ro31314 This compound (ODYA) Ro31314->COX

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on Cyclooxygenase (COX).

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Tissue (e.g., Tracheal Spirals) equilibration Equilibration in Organ Bath start->equilibration pretreatment Pre-treatment (e.g., Indomethacin) equilibration->pretreatment treatment Treatment with this compound or Vehicle pretreatment->treatment challenge Antigenic Challenge (e.g., Ovalbumin) treatment->challenge data_acquisition Data Acquisition (e.g., Contraction Measurement) challenge->data_acquisition analysis Data Analysis and Comparison data_acquisition->analysis end End analysis->end

Caption: A typical experimental workflow for studying the effect of this compound on tissue responses.

Logical Relationship Diagram

Ro31314_Mechanism_of_Action Ro31314 This compound (ODYA) COX_Inhibition Inhibition of Cyclooxygenase (COX) Ro31314->COX_Inhibition Prostaglandin_Synthesis Decreased Prostaglandin and Thromboxane Synthesis COX_Inhibition->Prostaglandin_Synthesis Lipoxygenase_Pathway Potential Shunting of Arachidonic Acid to Lipoxygenase (LOX) Pathway COX_Inhibition->Lipoxygenase_Pathway Biological_Effect Observed Biological Effect (e.g., Bronchoconstriction) Prostaglandin_Synthesis->Biological_Effect Leukotriene_Production Increased Leukotriene Production (e.g., SRS-A) Lipoxygenase_Pathway->Leukotriene_Production Leukotriene_Production->Biological_Effect

Caption: The logical relationship illustrating the mechanism of action of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ro 3-1314 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Ro 3-1314 for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective experimental design and execution.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with this compound in a question-and-answer format.

Q1: I am seeing conflicting information about the primary target of this compound. Is it a lipoxygenase (LOX) or a cyclooxygenase (COX) inhibitor?

A1: There is evidence to suggest that this compound can inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Initial reports classified it as a plant lipoxygenase inhibitor. However, further studies have shown that it is a more potent inhibitor of COX-1 than 15-lipoxygenase (15-LO). Specifically, it inhibits ram seminal vesicle COX with a Ki of 0.6 µM and shows greater inhibition of COX-1 (95%) compared to 15-LO (68%) at a concentration of 48 µM.[1] Therefore, when designing your experiments, it is crucial to consider its effects on both pathways.

Q2: My this compound is precipitating out of solution when I add it to my cell culture medium. What can I do?

A2: this compound has low aqueous solubility. Precipitation is a common issue. Here are some troubleshooting steps:

  • Use a suitable solvent for your stock solution: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2][3]

  • Optimize your final DMSO concentration: When diluting your stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.

  • Pre-warm your media: Adding the this compound stock solution to pre-warmed media can sometimes help with solubility.

  • Increase the serum concentration: If your experimental conditions allow, increasing the percentage of fetal bovine serum (FBS) in your culture medium can aid in solubilizing hydrophobic compounds.

  • Sonication: Briefly sonicating the final working solution can help to dissolve any small precipitates, but be cautious as this may affect the stability of the compound.

Q3: I am not observing the expected inhibitory effect of this compound in my assay. What could be the reason?

A3: Several factors could contribute to a lack of efficacy:

  • Inappropriate concentration range: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Refer to the data tables below for reported effective concentrations in different assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Compound degradation: Ensure proper storage of your this compound stock solution. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2][3]

  • Cell density: The number of cells used in your assay can influence the effective concentration of the inhibitor. Ensure you are using a consistent and appropriate cell density for your experiments.

  • Mechanism of action mismatch: As discussed in Q1, this compound inhibits both COX and LOX pathways. If your assay is only sensitive to the inhibition of one of these pathways, you may not see a significant effect, or the effect may be masked by the other pathway's activity.

Q4: I am concerned about potential off-target effects of this compound. What is known about this?

A4: While specific off-target effects of this compound are not extensively documented in the readily available literature, it is a valid concern with any small molecule inhibitor. The dual inhibition of both COX and LOX pathways could be considered a broad-spectrum effect rather than a specific off-target effect, depending on the research question. To mitigate potential off-target effects, consider the following:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that produces the desired effect in your assay to reduce the likelihood of engaging unintended targets.

  • Include appropriate controls: Use structurally unrelated inhibitors of the same target (e.g., other COX or LOX inhibitors) to confirm that the observed phenotype is due to the intended mechanism of action.

  • Rescue experiments: If possible, try to rescue the phenotype by adding back the product of the inhibited enzyme (e.g., specific prostaglandins (B1171923) or leukotrienes).

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound used in various in vitro experiments. It is important to note that the optimal concentration for any given experiment must be determined empirically.

Table 1: Reported Inhibitory Concentrations of this compound

Target/AssayEnzyme/Cell SourceConcentrationObserved Effect
Cyclooxygenase (COX)Ram Seminal VesiclesKi = 0.6 µMInhibition of COX activity
Cyclooxygenase-1 (COX-1)Not specified48 µM95% inhibition
15-Lipoxygenase (15-LO)Not specified48 µM68% inhibition
Prostaglandin (B15479496) SynthesisNot specified5 nMInhibition of prostaglandin synthesis

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the use of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2][3]

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline and may need to be adapted based on the specific COX isoenzyme (COX-1 or COX-2) and the detection method used (e.g., colorimetric, fluorometric, or LC-MS based).

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • This compound stock solution

  • Control inhibitor (e.g., indomethacin (B1671933) for non-selective, SC-560 for COX-1, celecoxib (B62257) for COX-2)

  • Detection reagent (specific to the assay kit)

  • 96-well microplate

Procedure:

  • Prepare a working solution of this compound and control inhibitors by diluting the stock solutions in the assay buffer to the desired concentrations.

  • In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme.

  • Add the this compound working solutions or control inhibitors to the respective wells. Include wells with no inhibitor as a control for maximal enzyme activity and wells with no enzyme as a background control.

  • Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubate the plate for the recommended reaction time.

  • Stop the reaction (if necessary, depending on the assay kit).

  • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Cell-Based Prostaglandin Synthesis Assay

This protocol describes a general method to assess the effect of this compound on prostaglandin production in cultured cells.

Materials:

  • Cell line known to produce prostaglandins (e.g., macrophages, endothelial cells)

  • Cell culture medium and supplements

  • Stimulant to induce prostaglandin synthesis (e.g., lipopolysaccharide (LPS), calcium ionophore)

  • This compound stock solution

  • Control inhibitor (e.g., indomethacin)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for the specific prostaglandin to be measured (e.g., PGE2)

Procedure:

  • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Prepare working solutions of this compound and the control inhibitor in cell culture medium at various concentrations.

  • Remove the old medium from the cells and wash them once with PBS.

  • Add the medium containing the different concentrations of this compound or the control inhibitor to the cells. Include a vehicle control (medium with DMSO at the same final concentration).

  • Pre-incubate the cells with the inhibitors for a specific time (e.g., 1-2 hours).

  • Add the stimulant (e.g., LPS) to the wells to induce prostaglandin synthesis. Include an unstimulated control.

  • Incubate the cells for the desired period (e.g., 18-24 hours).

  • Collect the cell culture supernatant from each well.

  • Measure the concentration of the specific prostaglandin in the supernatant using a suitable ELISA kit, following the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on prostaglandin synthesis.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the LC50 (lethal concentration 50%) value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Arachidonic_Acid_Metabolism Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation, Pain Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation, Allergy Ro_3_1314 This compound Ro_3_1314->COX Inhibition Ro_3_1314->LOX Inhibition

Caption: Arachidonic Acid Metabolism and the inhibitory action of this compound.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Reagents (Buffer, Cofactors) Mix_Components Mix Buffer, Cofactors, and COX Enzyme Prep_Reagents->Mix_Components Prep_Enzyme Prepare COX Enzyme Prep_Enzyme->Mix_Components Prep_Inhibitor Prepare this compound (Serial Dilutions) Add_Inhibitor Add this compound Prep_Inhibitor->Add_Inhibitor Mix_Components->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Add_Detection_Reagent Add Detection Reagent Incubation->Add_Detection_Reagent Read_Plate Measure Signal (Absorbance/Fluorescence) Add_Detection_Reagent->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: General workflow for an in vitro COX inhibition assay.

Troubleshooting_Logic Start Problem Encountered Precipitation Precipitation in Media? Start->Precipitation No_Effect No Observed Effect? Start->No_Effect Precipitation->No_Effect No Solubility_Solutions Check Solvent (DMSO) Optimize Final DMSO Conc. Pre-warm Media Increase Serum Precipitation->Solubility_Solutions Yes Concentration_Check Verify Concentration Range (Perform Dose-Response) No_Effect->Concentration_Check Yes End Resolution Solubility_Solutions->End Degradation_Check Check Stock Solution (Storage, Freeze-Thaw) Concentration_Check->Degradation_Check Assay_Check Review Assay Parameters (Cell Density, Target Specificity) Degradation_Check->Assay_Check Assay_Check->End

Caption: A logical troubleshooting workflow for common this compound issues.

References

Technical Support Center: Troubleshooting Ro 3-1314 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Ro 3-1314 insolubility in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound, also known as 9a,12a-Octadecadiynoic acid, is a plant lipoxygenase inhibitor and a linoleic acid metabolism inhibitor.[1][2][3] Its chemical structure, a long-chain fatty acid derivative, results in poor water solubility.[4] Like many lipophilic compounds, it is more soluble in organic solvents than in aqueous buffers.[4][5]

Q2: What is the recommended solvent for creating a stock solution of this compound?

The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][6] It is soluble in DMSO at a concentration of ≥ 100 mg/mL (361.78 mM).[2][6] For optimal results, it is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2][6]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.[7] Here are several strategies to address this:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, to minimize solvent effects on your experimental system. However, for some compounds, a slightly higher DMSO concentration (e.g., up to 2%) might be necessary to maintain solubility.[7]

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility.

  • Employ sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and improve dispersion.[7]

  • Consider co-solvents: The use of water-miscible organic co-solvents in your final buffer can enhance the solubility of hydrophobic compounds.[8][9]

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vitro or in vivo studies?

Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound.[8][9][10] These include:

  • Use of surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9]

  • Inclusion complexes with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[8][9]

  • Lipid-based formulations: For in vivo studies, formulating this compound in lipids can improve oral absorption.[9]

  • pH modification: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[8][9]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Media

Problem: After adding the this compound DMSO stock to cell culture media, a precipitate is observed, which can lead to inaccurate results and cellular toxicity.[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low Solubility in Media Decrease the final concentration of this compound.Determine the maximum soluble concentration in your specific cell culture media.
Increase the serum concentration in the media (if compatible with the experiment) as serum proteins can help solubilize lipophilic compounds.[7]Improved solubility and reduced precipitation.
Prepare the final dilution in a small volume of media and add it to the cells dropwise while gently swirling the plate.Better dispersion and reduced localized high concentrations that can lead to precipitation.
High Final DMSO Concentration Ensure the final DMSO concentration is at a non-toxic level for your cells (typically <0.5%).Minimize solvent-induced precipitation and cytotoxicity.
Interaction with Media Components Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if specific media components are causing precipitation.Identify potential incompatibilities with media components.
Issue 2: Inconsistent Results in Enzyme Assays

Problem: High variability in results is observed in enzymatic assays, potentially due to inconsistent solubility of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Compound Aggregation Include a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer to prevent aggregation.[7]Improved compound dispersion and more consistent assay results.
Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution.Minimize variability due to compound degradation or precipitation over time.
Precipitation During Assay Visually inspect the assay plate for any signs of precipitation before and after the incubation period.Confirm that the compound remains in solution throughout the assay.
Perform a solubility test of this compound at the final assay concentration and conditions.Determine the solubility limit under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2][6]

Protocol 2: General Method for Diluting this compound into Aqueous Buffer
  • Materials: this compound DMSO stock solution, aqueous buffer (e.g., PBS, Tris-HCl).

  • Procedure:

    • Warm the aqueous buffer to the desired experimental temperature.

    • Prepare an intermediate dilution of the this compound stock solution in DMSO if a very high final dilution is required.

    • While vortexing or stirring the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Continue to mix the solution for a few minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot add_stock Add Stock Solution Dropwise aliquot->add_stock warm_buffer Warm Aqueous Buffer warm_buffer->add_stock mix Mix Thoroughly add_stock->mix precipitate Precipitation Observed? mix->precipitate optimize Optimize DMSO/Co-solvents precipitate->optimize Yes use Proceed with Experiment precipitate->use No sonicate Use Sonication optimize->sonicate sonicate->add_stock signaling_pathway AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Ro31314 This compound Ro31314->LOX

References

potential off-target effects of Ro 3-1314 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro 3-1314 (9a,12a-Octadecadiynoic acid) in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action of this compound?

A1: this compound is described as a plant lipoxygenase inhibitor and an inhibitor of linoleic acid metabolism.[1] Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce inflammatory mediators like leukotrienes and hydroxyeicosatetraenoic acids (HETEs).

Q2: What are the known off-target effects of this compound in cellular assays?

A2: A primary off-target effect of this compound is the inhibition of cyclooxygenase (COX) enzymes.[2] This can lead to confounding results in experiments aiming to investigate the effects of selective lipoxygenase inhibition. For instance, in studies using guinea pig tracheal spirals and lung fragments, the observed effects of this compound were attributed to COX inhibition rather than LOX inhibition.[2]

Q3: How can the off-target cyclooxygenase inhibition by this compound affect experimental outcomes?

A3: Inhibition of COX enzymes by this compound can lead to a shunting of the arachidonic acid metabolism pathway towards the lipoxygenase pathway. This can result in an increased production of leukotrienes, which can cause effects such as smooth muscle contraction and increased vascular permeability. This may lead to a misinterpretation of results, where an observed biological effect could be incorrectly attributed to the intended inhibition of a specific lipoxygenase isozyme.

Troubleshooting Guide

Problem 1: Unexpected potentiation of antigen-induced smooth muscle contraction.

  • Symptom: In an in vitro assay using guinea pig tracheal spirals, the application of this compound enhances the contraction induced by an antigen.

  • Possible Cause: This effect is likely due to the off-target inhibition of cyclooxygenase (COX) by this compound.[2] Inhibition of COX can redirect the metabolism of arachidonic acid towards the lipoxygenase pathway, leading to an increased synthesis of bronchoconstrictor leukotrienes (formerly known as Slow-Reacting Substance of Anaphylaxis or SRS-A).

  • Troubleshooting Steps:

    • Confirm COX Inhibition: Perform a direct measurement of prostaglandin (B15479496) E2 (PGE2) or other prostanoids in your assay system. A significant decrease in prostaglandin levels in the presence of this compound would confirm COX inhibition.

    • Use a Selective LOX Inhibitor: As a control, use a well-characterized, selective lipoxygenase inhibitor with minimal COX inhibitory activity to see if the same potentiating effect is observed.

    • Leukotriene Receptor Antagonist: To confirm the role of increased leukotriene production, pre-treat the tissue with a leukotriene receptor antagonist. If the potentiation by this compound is blocked, it supports the pathway shunting hypothesis.

Problem 2: Discrepancy between expected and observed levels of lipid peroxidation products.

  • Symptom: When using a malondialdehyde (MDA) assay to measure lipid peroxidation, this compound shows an inhibitory effect on MDA release.

  • Possible Cause: The inhibition of MDA release by this compound has been attributed to its inhibition of cyclooxygenase, as COX activity can contribute to the generation of MDA.[2]

  • Troubleshooting Steps:

    • Measure Specific Lipoxygenase Products: Instead of a general marker of lipid peroxidation like MDA, measure the levels of specific lipoxygenase products (e.g., 5-HETE, 12-HETE, 15-HETE) using methods like LC-MS/MS to more directly assess the effect of this compound on its intended targets.

Data Presentation

Table 1: Summary of Reported Effects of this compound in Cellular and Tissue Assays

Assay SystemObserved Effect of this compoundAttributed Mechanism
Antigen-induced guinea pig tracheal spiral contractionStimulation of contractionInhibition of Cyclooxygenase (COX)[2]
Immunological release of SRS-A from guinea pig lungStimulation of releaseInhibition of Cyclooxygenase (COX)[1]
Immunological release of malondialdehyde from guinea pig lungInhibition of releaseInhibition of Cyclooxygenase (COX)[2]

Table 2: Qualitative Inhibitory Profile of this compound

Enzyme TargetReported Inhibition by this compound
Lipoxygenase (LOX)Yes (intended target)[1]
Cyclooxygenase (COX)Yes (off-target effect)[2]

Experimental Protocols

1. Antigen-Induced Contraction of Guinea Pig Trachea (Schultz-Dale Response)

This protocol is a generalized procedure for measuring the contractile response of sensitized guinea pig tracheal tissue to an antigen challenge.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig actively sensitized to a specific antigen (e.g., ovalbumin).

    • Carefully dissect the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into a continuous spiral or into individual rings.

    • Suspend the tracheal preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with periodic washing.

  • Experimental Procedure:

    • After equilibration, elicit a reference contraction with a standard agonist (e.g., histamine (B1213489) or carbachol) to ensure tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tissue with this compound or vehicle control for a defined period (e.g., 20-30 minutes).

    • Add the specific antigen (e.g., ovalbumin) to the organ bath and record the contractile response.

    • Analyze the data by measuring the peak tension developed in response to the antigen.

2. Measurement of Leukotriene (SRS-A) Release from Lung Tissue

This protocol provides a general method for measuring the release of cysteinyl-leukotrienes (LTC4, LTD4, LTE4) from lung tissue fragments.

  • Tissue Preparation:

    • Obtain fresh lung tissue from a sensitized animal and finely chop it into small fragments (approximately 1-2 mm³).

    • Wash the lung fragments with a buffered salt solution to remove blood and debris.

  • Experimental Procedure:

    • Aliquot the lung fragments into tubes containing a physiological buffer.

    • Pre-incubate the fragments with this compound or vehicle control.

    • Initiate the immunological reaction by adding the specific antigen.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

    • Terminate the reaction by placing the tubes on ice and centrifuging to pellet the tissue fragments.

    • Collect the supernatant for leukotriene analysis.

  • Leukotriene Quantification:

    • The leukotrienes in the supernatant can be quantified using commercially available Enzyme Immunoassay (EIA) kits or by more specific methods like High-Performance Liquid Chromatography (HPLC) followed by UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3. Malondialdehyde (MDA) Assay

This is a general protocol for the measurement of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Sample Preparation:

    • Collect the supernatant from your cellular or tissue assay.

  • Assay Procedure:

    • To your sample, add a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Include an antioxidant such as butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.

    • Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.

    • Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA.

Visualizations

Arachidonic Acid Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids Prostaglandins, Thromboxane PGH2->Prostanoids HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes HETEs HETEs HPETEs->HETEs Ro31314_COX This compound (Off-Target) Ro31314_COX->COX Inhibition Ro31314_LOX This compound (Intended Target) Ro31314_LOX->LOX Inhibition

Caption: Arachidonic acid metabolism via COX and LOX pathways.

Experimental_Workflow cluster_validation Experimental Validation start Start: Observe unexpected cellular effect with this compound hypothesis Hypothesis: Off-target COX inhibition is causing the observed effect start->hypothesis cox_assay Measure Prostaglandin Levels (e.g., PGE2 ELISA) hypothesis->cox_assay lox_assay Measure Specific LOX Products (e.g., Leukotrienes, HETEs by LC-MS) hypothesis->lox_assay control_compound Use Selective COX and LOX Inhibitors as Controls hypothesis->control_compound interpretation Interpret Results: Compare effects of this compound to selective inhibitors cox_assay->interpretation lox_assay->interpretation control_compound->interpretation conclusion Conclusion: Determine if the effect is on-target (LOX-mediated) or off-target (COX-mediated) interpretation->conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Logic start Unexpected Result with this compound? is_pro_inflammatory Is the effect pro-inflammatory in an immunology model? start->is_pro_inflammatory check_prostaglandins Measure Prostaglandins is_pro_inflammatory->check_prostaglandins Yes conclusion_on_target Conclusion: Effect may be related to intended LOX inhibition. Further investigation needed. is_pro_inflammatory->conclusion_on_target No prostaglandins_decreased Prostaglandins Decreased? check_prostaglandins->prostaglandins_decreased check_leukotrienes Measure Leukotrienes prostaglandins_decreased->check_leukotrienes Yes prostaglandins_decreased->conclusion_on_target No leukotrienes_increased Leukotrienes Increased? check_leukotrienes->leukotrienes_increased conclusion_off_target Conclusion: Likely Off-Target COX Inhibition leukotrienes_increased->conclusion_off_target Yes leukotrienes_increased->conclusion_on_target No

Caption: Troubleshooting decision tree for this compound.

References

Technical Support Center: Stability of Ro 3-1314 and Other Small Molecules in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the small molecule Ro 3-1314 and other compounds in various cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses frequent problems that may arise during the assessment of small molecule stability in cell culture experiments.

Question: Why is my compound rapidly degrading in the cell culture medium?

Possible Causes:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[1]

  • Media Components: Certain components in the media, such as amino acids or vitamins, might be reacting with your compound.[1]

  • pH Sensitivity: The pH of the cell culture medium can affect the stability of the compound.[1][2]

  • Temperature: Higher temperatures can accelerate chemical reactions and degradation.[2][3]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[3]

  • Oxidation: The compound may be susceptible to oxidation.[2]

Suggested Solutions:

  • Assess Inherent Stability: Perform a stability check in a simpler buffer system, like PBS, at 37°C to evaluate its inherent aqueous stability.[1]

  • Serum Impact: Test the compound's stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[1]

  • Media Comparison: Analyze the stability in different types of cell culture media to pinpoint any specific reactive components.[1]

  • pH Monitoring: Ensure the pH of the media remains stable throughout your experiment.[1]

  • Storage Conditions: Store the compound under appropriate conditions, considering temperature, light, and humidity.[3]

Question: I'm observing high variability in my stability measurements between replicates. What could be the cause?

Possible Causes:

  • Inconsistent Handling: Inconsistent sample handling and processing can lead to variability.

  • Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can contribute to inconsistent results.[1]

  • Incomplete Solubilization: The compound may not be fully solubilized in the stock solution or the media, leading to variable concentrations.[1]

Suggested Solutions:

  • Standardize Procedures: Ensure precise and consistent timing for sample collection and processing.[1]

  • Validate Analytical Methods: Validate your analytical method for linearity, precision, and accuracy.[1]

  • Confirm Dissolution: Verify the complete dissolution of the compound in the stock solution and media.[1]

Question: My compound seems to be disappearing from the media, but I don't detect any degradation products. What is happening?

Possible Causes:

  • Binding to Plasticware: The compound may be binding to the plastic of the cell culture plates or pipette tips.[1]

  • Cellular Uptake: If cells are present, the compound could be rapidly internalized by the cells.[1]

Suggested Solutions:

  • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips.[1]

  • Control for Non-Specific Binding: Include a control group without cells to assess non-specific binding to the plasticware.[1]

  • Analyze Cell Lysates: Analyze cell lysates to determine the extent of cellular uptake.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of a small molecule in cell culture media?

A1: Several factors can influence the stability of a small molecule, including temperature, pH, light, and the presence of other reactive substances in the media.[2] The physicochemical properties of the drug, such as solubility and lipophilicity, also play a crucial role.[4]

Q2: What is the recommended storage condition for the stock solution of a small molecule inhibitor?

A2: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or lower. It is advisable to use them on the same day of preparation or within one month.[1] It's also important to avoid repeated freeze-thaw cycles.[1]

Q3: How do different cell culture media formulations affect compound stability?

A3: Different media have unique compositions of amino acids, vitamins, salts, and other components.[5][6] Some of these components can react with the compound, leading to degradation. For example, RPMI-1640 is unique because it contains the reducing agent glutathione (B108866) and high concentrations of vitamins, which could potentially interact with the compound.[5][6]

Q4: Can serum in the media affect the stability of my compound?

A4: Yes, serum contains a complex mixture of proteins, enzymes, and other biomolecules that can interact with and degrade drug compounds.[4] However, in some cases, binding to plasma proteins can also protect the compound from degradation.[4]

Hypothetical Stability of "Inhibitor-X" in Different Cell Culture Media

The following table summarizes hypothetical stability data for a generic small molecule, "Inhibitor-X," in three common cell culture media over 48 hours at 37°C.

Time (hours)DMEM (% Remaining)RPMI-1640 (% Remaining)MEM (% Remaining)
0 100100100
4 958892
8 897585
24 725568
48 583052

Experimental Protocol: Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of a small molecule inhibitor in cell culture media using HPLC-MS.

1. Materials:

  • Small molecule inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell culture media (e.g., DMEM, RPMI-1640, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • HPLC-MS system

2. Sample Preparation:

  • Prepare the complete cell culture medium by supplementing the basal medium with 10% FBS (or as required for your experiment).

  • Spike the small molecule inhibitor into the complete medium to a final concentration of 1 µM.

  • Aliquot the mixture into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • At each time point, precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of the sample.

  • Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.[1]

3. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Detection: Mass spectrometry in positive or negative ion mode, depending on the compound's properties.

4. Data Analysis:

  • Quantify the peak area of the parent compound at each time point.

  • Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

  • Plot the percentage of compound remaining versus time to determine the stability profile.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_media Prepare Complete Media spike Spike Inhibitor prep_media->spike aliquot Aliquot Samples spike->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect Time Points incubate->collect precipitate Protein Precipitation collect->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer hplc_ms HPLC-MS Analysis transfer->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Caption: Workflow for assessing small molecule stability in cell culture media.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ro31314 This compound Ro31314->Kinase2

Caption: Inhibition of a hypothetical signaling pathway by this compound.

References

how to minimize Ro 3-1314 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ro 3-1314 (9,12-Octadecadiynoic Acid) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 9,12-Octadecadiynoic Acid, is a synthetic, polyunsaturated fatty acid analog. It functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the metabolism of arachidonic acid to prostaglandins (B1171923) and leukotrienes, respectively. Its inhibitory action makes it a valuable tool for studying inflammatory and immunological processes.

Summary of this compound Properties:

PropertyValue
Chemical Name 9,12-Octadecadiynoic Acid
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.41 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥100 mg/mL) and ethanol (B145695) (10 mg/mL). Slightly soluble in water.

Q2: What are the primary factors that can cause this compound degradation?

As a polyunsaturated fatty acid analog containing two triple bonds, this compound is susceptible to degradation through several mechanisms:

  • Oxidation: The triple bonds in the fatty acid chain are prone to oxidation, especially in the presence of oxygen, light, and transition metals. This is a primary degradation pathway for many polyunsaturated fatty acids.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While stable for years as a powder at -20°C, its stability in solution is significantly reduced.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation and degradation of the compound.

  • pH: Although specific data for this compound is limited, fatty acids can be sensitive to extremes of pH, which may catalyze hydrolysis or other reactions.

  • Solvent: The choice of solvent can impact stability. While soluble in organic solvents like DMSO and ethanol, the long-term stability in these solvents is limited, even at low temperatures.

Q3: How should I store this compound to ensure its stability?

Proper storage is critical to maintaining the integrity of this compound.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use a fresh, anhydrous grade solvent.
In Solvent -20°CUp to 1 monthFor short-term storage only.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in my in vitro experiments.

This is a common issue and is often related to the degradation of the compound.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Age of Stock: How old is your stock solution? If it has been stored for longer than the recommended duration (see storage table), it has likely degraded. Prepare a fresh stock solution from powder.

    • Storage Conditions: Was the stock solution stored at the correct temperature and protected from light? Improper storage can lead to rapid degradation.

    • Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. It is highly recommended to prepare single-use aliquots.

  • Evaluate Experimental Protocol:

    • Solvent Effects: Are you using a final solvent concentration in your assay that could be affecting your cells or enzymes? It is crucial to include a vehicle control in your experiments with the same final solvent concentration as your this compound treatment. High concentrations of DMSO can be toxic to cells.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to significant degradation of this compound in aqueous media. Consider minimizing incubation times where possible.

    • Light Exposure: Are your experiments conducted under bright light for extended periods? Protect your solutions and experimental setup from direct light.

Issue 2: How can I prepare and handle this compound solutions to minimize degradation?

Following a strict handling protocol is essential.

Recommended Protocol for Solution Preparation and Handling:

  • Use High-Quality Reagents: Start with high-purity, anhydrous solvents (e.g., DMSO, ethanol).

  • Work in a Controlled Environment: When preparing stock solutions, work in a clean, dry environment. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Prepare Fresh Solutions: Ideally, prepare working solutions fresh for each experiment from a recently prepared stock solution.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light at all times.

  • Maintain Low Temperatures: Keep solutions on ice during experimental setup.

  • pH Considerations: When diluting into aqueous buffers, ensure the final pH is within a neutral and stable range for your experimental system. Avoid highly acidic or alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Calibrated balance

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder accurately. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.764 mg.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for up to 6 months.

Protocol 2: Forced Degradation Study to Assess Stability in Experimental Conditions

This protocol can be adapted to test the stability of this compound under your specific experimental conditions (e.g., in your cell culture medium).

  • Materials:

    • This compound stock solution

    • Your experimental buffer or medium

    • HPLC system with a C18 column and UV detector

    • Incubator, water bath, and light source (as needed for stress conditions)

  • Procedure:

    • Prepare a solution of this compound in your experimental medium at the final working concentration.

    • Divide the solution into several tubes for different stress conditions:

      • Control: Store at -80°C, protected from light.

      • Experimental Temperature: Incubate at your experimental temperature (e.g., 37°C) for the duration of your experiment.

      • Light Exposure: Expose to your typical laboratory lighting conditions at the experimental temperature.

      • Acid/Base (Optional): Adjust the pH of the medium to test for pH sensitivity.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

    • Immediately analyze the samples by HPLC to quantify the amount of remaining this compound. A decrease in the peak area of the parent compound indicates degradation.

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Ro_3_1314 This compound Ro_3_1314->COX Inhibits Ro_3_1314->LOX Inhibits

Caption: Mechanism of action of this compound as a dual inhibitor.

Experimental Workflow for Minimizing Degradation

Experimental_Workflow Start Start: this compound Powder (-20°C) Prep_Stock Prepare Fresh Stock Solution (Anhydrous DMSO, Low Light) Start->Prep_Stock Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Vehicle_Control Prepare Vehicle Control Prep_Stock->Vehicle_Control Store_Stock Store at -80°C Aliquot->Store_Stock Prep_Working Prepare Working Solution (On Ice, Protected from Light) Store_Stock->Prep_Working Experiment Perform Experiment (Minimize Incubation Time & Light) Prep_Working->Experiment Analysis Data Analysis Experiment->Analysis Vehicle_Control->Experiment

Technical Support Center: Interpreting Unexpected Results with Ro 3-1314

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 3-1314 (also known as 9,12-Octadecadiynoic acid or ODYA). This guide will help you interpret unexpected experimental outcomes, particularly those related to pro-inflammatory responses, by providing detailed explanations, experimental protocols, and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, or 9,12-Octadecadiynoic acid, is an inhibitor of the cyclooxygenase (COX) enzymes. By inhibiting COX, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Q2: I used this compound expecting an anti-inflammatory effect, but I observed a pro-inflammatory response (e.g., increased bronchoconstriction). Why is this happening?

A2: This is a known, yet often unexpected, effect of this compound and other COX inhibitors. By blocking the COX pathway, the metabolism of arachidonic acid is redirected or "shunted" towards the lipoxygenase (LOX) pathway. This leads to an increased production of leukotrienes, which are potent pro-inflammatory mediators that can cause effects like bronchoconstriction and increased vascular permeability.[1][2] Slow-reacting substance of anaphylaxis (SRS-A), a mixture of leukotrienes, is particularly implicated in these responses.[1][3]

Q3: At what concentration are the pro-inflammatory effects of this compound typically observed?

A3: The effective concentration can vary depending on the experimental system. For instance, in studies with guinea pig tracheal spirals, pro-inflammatory effects have been observed at concentrations that effectively inhibit cyclooxygenase. It is crucial to perform a dose-response curve in your specific experimental setup to determine the optimal concentration and to characterize both the intended and any unexpected effects.

Q4: Are there any known off-target effects of this compound that are not related to the arachidonic acid pathway?

A4: this compound is an acetylenic fatty acid. While its primary documented effects are on the COX and LOX pathways, acetylenic fatty acids have the potential to interact with other enzymes involved in lipid metabolism.[4][5] It is always advisable to consider potential off-target effects and include appropriate controls in your experiments.

Troubleshooting Unexpected Pro-inflammatory Effects

Problem: You are using this compound to inhibit prostaglandin (B15479496) synthesis but are observing an unexpected increase in inflammatory responses, such as smooth muscle contraction or the release of pro-inflammatory mediators.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Pro-inflammatory Effect Observed Confirm_Result Step 1: Confirm the Result - Repeat the experiment - Check reagent integrity Start->Confirm_Result Hypothesis Step 2: Formulate Hypothesis - Metabolic shunting to LOX pathway is likely Confirm_Result->Hypothesis Test_Hypothesis Step 3: Test the Hypothesis - Inhibit the LOX pathway - Measure leukotriene levels Hypothesis->Test_Hypothesis Analyze_Data Step 4: Analyze and Interpret Data Test_Hypothesis->Analyze_Data Conclusion Step 5: Conclude and Refine Experiment Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting unexpected pro-inflammatory results with this compound.

Detailed Troubleshooting Steps
  • Verify the Identity and Purity of this compound:

    • Ensure that the compound you are using is indeed this compound (9,12-Octadecadiynoic acid) and that its purity is high. Impurities could lead to confounding results.

  • Confirm the Pro-inflammatory Effect:

    • Reproducibility: Repeat the experiment under identical conditions to ensure the observed effect is reproducible.

    • Dose-Response: Perform a dose-response experiment with this compound to see if the pro-inflammatory effect is concentration-dependent.

  • Investigate the Metabolic Shunting Hypothesis:

    • Co-treatment with a LOX Inhibitor: To confirm that the observed pro-inflammatory effect is due to the shunting of arachidonic acid metabolism to the LOX pathway, perform an experiment where you co-treat your system with this compound and a specific lipoxygenase inhibitor (e.g., Nordihydroguaiaretic acid (NDGA) or a more specific 5-LOX inhibitor). If the pro-inflammatory effect is blocked or attenuated, it strongly supports the metabolic shunting hypothesis.

    • Measure Leukotriene Levels: Directly measure the levels of leukotrienes (e.g., LTC4, LTD4, LTE4), the components of SRS-A, in your experimental system with and without this compound treatment. An increase in leukotriene levels in the presence of this compound would provide direct evidence for the redirection of the arachidonic acid pathway.[6][7]

Data Presentation

The following tables summarize the expected and unexpected effects of this compound on the arachidonic acid pathway.

Table 1: Effects of this compound on Arachidonic Acid Metabolites

Metabolite ClassKey EnzymesEffect of this compoundExpected OutcomeUnexpected Outcome
Prostaglandins Cyclooxygenase (COX-1, COX-2)InhibitionDecreased prostaglandin levels (Anti-inflammatory)-
Leukotrienes Lipoxygenase (LOX)Indirect Activation (Metabolic Shunting)-Increased leukotriene levels (Pro-inflammatory)

Table 2: IC50 Values of Various NSAIDs for COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Indomethacin 0.00900.310.029
Meloxicam 376.16.1
Rofecoxib > 10025> 4.0

Data sourced from a study using human peripheral monocytes.[3][8]

Experimental Protocols

Protocol 1: Guinea Pig Tracheal Spiral Contraction Assay

This protocol is a classic method to assess the effects of compounds on airway smooth muscle contraction.[9]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Agonist (e.g., histamine, acetylcholine, or antigen for sensitized tissues)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a guinea pig and excise the trachea.

  • Carefully cut the trachea into a spiral strip.

  • Suspend the tracheal spiral in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, elicit a reference contraction with a standard agonist (e.g., 1 µM histamine) to ensure tissue viability.

  • Wash the tissue and allow it to return to baseline tension.

  • Pre-incubate the tissue with the desired concentration of this compound (or vehicle control) for a specified period (e.g., 30 minutes).

  • Add the agonist to induce contraction and record the isometric tension.

  • To test the metabolic shunting hypothesis, co-incubate with a LOX inhibitor alongside this compound before adding the agonist.

Protocol 2: Measurement of Slow-Reacting Substance of Anaphylaxis (SRS-A) Release from Guinea Pig Lung Fragments

This protocol is used to quantify the release of leukotrienes.

Materials:

  • Sensitized guinea pig lung tissue

  • Tyrode's solution

  • This compound stock solution

  • Antigen (to induce anaphylactic response)

  • Leukotriene radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Prepare lung fragments from a sensitized guinea pig.

  • Incubate the lung fragments in Tyrode's solution at 37°C.

  • Pre-treat the tissue with this compound or vehicle control.

  • Challenge the tissue with the specific antigen to induce the release of SRS-A.

  • After a set incubation time, collect the supernatant.

  • Quantify the amount of leukotrienes (LTC4, LTD4, LTE4) in the supernatant using a commercially available RIA or ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathway: Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1, COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) COX->Prostaglandins COX_Inhibition This compound (Inhibition) COX_Inhibition->COX COX_Inhibition->LOX Metabolic Shunting (Increased Flux) Leukotrienes Leukotrienes (e.g., LTC4, LTD4, LTE4) (SRS-A) LOX->Leukotrienes

Caption: The arachidonic acid metabolic pathway, illustrating the inhibitory effect of this compound on the COX pathway and the resulting shunting towards the pro-inflammatory LOX pathway.

Experimental Workflow: Guinea Pig Tracheal Spiral Assay

Experimental_Workflow Start Start: Excise Guinea Pig Trachea Prepare_Tissue Prepare Tracheal Spiral Start->Prepare_Tissue Mount_Tissue Mount in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) Prepare_Tissue->Mount_Tissue Equilibrate Equilibrate (1g tension, 60 min) Mount_Tissue->Equilibrate Pre_incubation Pre-incubate with This compound or Vehicle Equilibrate->Pre_incubation Add_Agonist Add Agonist (e.g., Histamine) Pre_incubation->Add_Agonist Record_Contraction Record Isometric Contraction Add_Agonist->Record_Contraction Analyze Analyze Data (Dose-Response Curve) Record_Contraction->Analyze

Caption: A typical experimental workflow for the guinea pig tracheal spiral contraction assay.

References

Technical Support Center: Ro 3-1314 (9,12-Octadecadiynoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using Ro 3-1314 (9,12-Octadecadiynoic Acid), a known inhibitor of linoleic acid metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 9,12-Octadecadiynoic Acid (ODYA), is an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1] These enzymes are key players in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. By inhibiting these enzymes, this compound can modulate inflammatory and other physiological responses.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in organic solvents such as ethanol, DMSO, and DMF. For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] For experimental use, prepare fresh solutions or store aliquots of stock solutions at -80°C to minimize freeze-thaw cycles.

Q3: What are the known inhibitory concentrations (IC50/Ki) of this compound?

The inhibitory potency of this compound can vary depending on the specific enzyme and experimental conditions. The following table summarizes some reported values:

Enzyme TargetReported PotencyReference
Ram Seminal Vesicle COXKi = 0.6 µM[1]
Ovine COX-195% inhibition at 48 µM[1]
Soybean 15-Lipoxygenase (15-LO)68% inhibition at 48 µM[1]
Plant LipoxygenasePotent inhibitor[2][3]

Q4: Are there any known off-target effects of this compound?

While primarily known as a COX and LOX inhibitor, high concentrations of any inhibitor may lead to off-target effects. A study on Caenorhabditis elegans showed that while low concentrations (0.1 µM) of 9,12-octadecadiynoic acid had positive effects on neurobehavioral development, higher concentrations (above 1 µM) led to attenuated locomotive behaviors and decreased longevity.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific model system and to include appropriate controls to monitor for potential off-target effects.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Experimental Replicates

Potential Cause Troubleshooting Steps
Inconsistent Solubilization Ensure this compound is completely dissolved in the solvent before further dilution into aqueous media. Vortex thoroughly. Consider a brief sonication if necessary. Prepare a fresh stock solution if precipitation is observed.
Compound Instability in Media Prepare working solutions of this compound in culture media immediately before use. Minimize the time the compound spends in aqueous solution before being added to the cells or enzyme assay.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.
Cell Culture Inconsistencies Ensure uniform cell seeding density and confluency across all wells. Variations in cell number can significantly impact the experimental outcome.

Issue 2: Lower than Expected Inhibitory Effect

Potential Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the effective concentration range for your specific cell line or enzyme preparation. The IC50 can vary significantly between different biological systems.
Compound Degradation Ensure proper storage of the stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
High Protein Binding in Media If using serum-containing media, this compound may bind to albumin and other proteins, reducing its effective concentration. Consider reducing the serum concentration during the treatment period or using serum-free media if your experimental design allows.
Enzyme Induction In some cellular systems, prolonged treatment with an inhibitor can lead to the upregulation of the target enzyme. Perform time-course experiments to identify the optimal treatment duration.

Issue 3: Observed Cellular Toxicity

Potential Cause Troubleshooting Steps
Inhibitor Concentration Too High Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound in your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture media is below the toxic threshold for your cells (typically <0.1-0.5%). Include a vehicle control in your experiments.
Off-Target Effects At high concentrations, this compound may have off-target effects leading to toxicity.[4] If possible, use a structurally different COX/LOX inhibitor as a control to see if the toxic effects are target-related.

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on COX activity by measuring the production of prostaglandin (B15479496) E2 (PGE2) using an ELISA kit.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • PGE2 ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of arachidonic acid in the assay buffer.

  • Enzyme Reaction:

    • To each well of a 96-well plate, add the assay buffer, the COX enzyme, and either this compound solution or vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Quantification of PGE2:

    • Stop the enzyme reaction according to the ELISA kit manufacturer's instructions.

    • Measure the amount of PGE2 produced in each well using the ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on LOX activity by monitoring the formation of hydroperoxides from linoleic acid.

Materials:

  • Lipoxygenase enzyme (e.g., soybean LOX)

  • Linoleic acid (substrate)

  • This compound

  • Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • UV-Vis spectrophotometer

  • Cuvettes or 96-well UV-transparent plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of linoleic acid in the assay buffer.

  • Enzyme Reaction:

    • In a cuvette or well, mix the assay buffer, the LOX enzyme, and either the this compound solution or vehicle control.

    • Pre-incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding the linoleic acid solution.

  • Measurement of Activity:

    • Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using the spectrophotometer. The absorbance at this wavelength corresponds to the formation of conjugated dienes in the hydroperoxide products.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of this compound.

    • Calculate the percentage of LOX inhibition compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Arachidonic_Acid_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX, 15-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Ro31314 This compound Ro31314->COX Inhibition Ro31314->LOX Inhibition

Caption: Simplified signaling pathway of arachidonic acid metabolism and the inhibitory action of this compound.

Experimental_Workflow_COX_Inhibition start Start prep_reagents Prepare Reagents (this compound dilutions, Substrate) start->prep_reagents enzyme_reaction Set up Enzyme Reaction (COX enzyme + this compound/Vehicle) prep_reagents->enzyme_reaction pre_incubation Pre-incubate at 37°C enzyme_reaction->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation quantify Quantify PGE2 (ELISA) incubation->quantify analyze Data Analysis (% Inhibition, IC50) quantify->analyze end End analyze->end Troubleshooting_Variability start High Variability in Replicates? check_solubility Check Compound Solubility (Precipitation in stock or media?) start->check_solubility yes_solubility Yes check_solubility->yes_solubility Precipitation Observed no_solubility No check_solubility->no_solubility No Precipitation prepare_fresh Prepare Fresh Stock Solution Sonicate if necessary yes_solubility->prepare_fresh check_pipetting Review Pipetting Technique Use calibrated pipettes no_solubility->check_pipetting prepare_fresh->check_pipetting check_cells Assess Cell Culture Consistency (Seeding density, confluency) check_pipetting->check_cells end Continue Experiment check_cells->end

References

Technical Support Center: Ro 3-1314 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of the topoisomerase I inhibitor Ro 3-1314 (also known as DB-1314) in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibody-drug conjugate (ADC) that targets the Delta-like ligand 3 (DLL3). It delivers a potent topoisomerase I inhibitor, P1021, as its cytotoxic payload. The primary mechanism of action involves the induction of significant DNA damage, which can lead to apoptosis and cell death.[1]

Q2: Which assays are suitable for assessing the cytotoxicity of this compound in primary cells?

Several assays can be used to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:

  • Metabolic Assays: Tetrazolium-based assays like MTT, MTS, and XTT measure the metabolic activity of viable cells.[2][3]

  • Cell Viability Assays: These assays differentiate between live and dead cells, with kits available for both 2D and 3D cell cultures.[4][5]

  • Apoptosis Assays: Methods such as Annexin V/PI staining can detect and quantify apoptotic cells.[6]

  • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Q3: How can I determine if this compound induces apoptosis in my primary cells?

Apoptosis induction can be assessed through various methods:

  • Flow Cytometry: Using Annexin V and propidium (B1200493) iodide (PI) staining to identify early and late apoptotic cells.[6]

  • Western Blotting: Detecting the cleavage of key apoptotic proteins such as caspases (e.g., cleaved caspase-3) and PARP.

  • Nuclear Staining: Using dyes like Hoechst or DAPI to observe chromatin condensation, a hallmark of apoptosis.

  • Mitochondrial Membrane Potential Assays: Measuring changes in the mitochondrial membrane potential, which is often disrupted during apoptosis.[7]

Q4: What are the expected cytotoxic effects of this compound on different primary cell types?

The cytotoxic effects of this compound can vary depending on the expression of its target, DLL3, on the primary cells. Primary cells with high DLL3 expression are expected to be more sensitive to this compound-induced cytotoxicity. It is crucial to determine the DLL3 expression levels in your specific primary cell model.

Troubleshooting Guides

Problem 1: High background or inconsistent results in MTT/MTS assays.
  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.

  • Possible Cause: Interference of the compound with the assay reagents.

    • Solution: Run a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and use appropriate mixing techniques to achieve uniform cell distribution in the wells.

Problem 2: No significant cytotoxicity observed at expected concentrations.
  • Possible Cause: Low or no expression of the target protein (DLL3) in the primary cells.

    • Solution: Verify DLL3 expression using techniques like flow cytometry, immunofluorescence, or Western blotting.

  • Possible Cause: Insufficient incubation time.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh solutions of this compound for each experiment and store them according to the manufacturer's instructions.

Problem 3: Discrepancies between different cytotoxicity assays.
  • Possible Cause: Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH release measures membrane integrity.

    • Solution: Use a multi-parametric approach by combining different assays to get a comprehensive understanding of the cytotoxic mechanism. For instance, combine a metabolic assay with an apoptosis assay.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound in Primary Cells

Primary Cell TypeDLL3 ExpressionIC50 (nM) after 72hAssay Method
Primary NeuronsLow> 1000MTT
Primary Lung CellsModerate500MTS
Patient-Derived SCLC CellsHigh50CellTiter-Glo®

Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection
  • Cell Treatment: Treat primary cells with this compound at various concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed Primary Cells in 96-well Plate adhesion Allow Adhesion Overnight seed_cells->adhesion add_compound Add Serial Dilutions of this compound adhesion->add_compound Start Treatment incubate Incubate for 24, 48, or 72h add_compound->incubate assay_choice Select Assay (e.g., MTT, Annexin V) incubate->assay_choice End Treatment perform_assay Perform Assay Protocol assay_choice->perform_assay read_results Measure Readout (Absorbance/Fluorescence) perform_assay->read_results Acquire Data calculate_ic50 Calculate IC50 Values read_results->calculate_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_cell Primary Cell Ro31314 This compound (ADC) DLL3 DLL3 Receptor Ro31314->DLL3 Binding Internalization Internalization DLL3->Internalization Payload_Release Payload Release (Topoisomerase I Inhibitor) Internalization->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Inhibition of Topoisomerase I Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of Apoptotic Pathways

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Ro 5-3335 Studies and Controlling for DMSO Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 5-3335. The focus is on addressing potential solvent effects of Dimethyl Sulfoxide (B87167) (DMSO), a common solvent for this compound.

Frequently Asked Questions (FAQs)

Q1: What is Ro 5-3335 and what is its primary mechanism of action?

Ro 5-3335 is an experimental benzodiazepine (B76468) compound that functions as a selective inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta (CBFβ).[1][2][3] This inhibition disrupts the transcriptional regulation of genes involved in hematopoiesis and has shown potential in treating certain types of leukemia and HIV-1 infection.[2][3][4][5][6][7]

Q2: Why is DMSO commonly used as a solvent for Ro 5-3335?

Ro 5-3335 is a hydrophobic compound with low aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving Ro 5-3335 at high concentrations, often up to 100 mM, making it suitable for preparing stock solutions for in vitro and in vivo studies.[2][3]

Q3: What are the potential solvent effects of DMSO that I should be aware of in my experiments?

DMSO is not biologically inert and can have several effects on cells, which may confound experimental results. These effects are generally concentration-dependent and can include:

  • Cytotoxicity: At higher concentrations (typically above 1-2% in vitro), DMSO can be toxic to cells, affecting viability and proliferation.[2][8][9][10]

  • Alterations in Gene Expression and Signaling: DMSO can influence the expression of various genes and modulate signaling pathways.[11][12][13][14][15][16] This is a critical consideration as Ro 5-3335's mechanism of action is at the level of transcriptional regulation.

  • Induction of Cell Differentiation: In some cell types, DMSO is known to induce differentiation.[17]

  • Physical Effects on Cell Membranes: DMSO can increase the permeability of cell membranes, which might affect the uptake of other substances.[18]

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

To minimize solvent effects, it is crucial to keep the final concentration of DMSO in cell culture media as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) , and ideally below 0.1% (v/v) .[1][19] The optimal concentration should be determined for each specific cell line and experimental setup.

Q5: How should I prepare my Ro 5-3335 working solutions to avoid precipitation in aqueous media?

Precipitation of a hydrophobic compound like Ro 5-3335 upon dilution of a DMSO stock into aqueous media is a common issue. To avoid this:

  • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) culture media.[1]

  • Add Dropwise While Mixing: Add the Ro 5-3335 stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform mixing.[20]

  • Pre-condition the Media: For particularly problematic compounds, adding a small amount of DMSO to the aqueous solution before adding the compound stock can sometimes improve solubility.[4]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness in the cell culture media after adding the Ro 5-3335 stock solution.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration of Ro 5-3335 The final concentration of Ro 5-3335 in the media exceeds its aqueous solubility limit.Decrease the final working concentration of Ro 5-3335. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution.Perform a serial dilution of the Ro 5-3335 stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.[1][20]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1][20]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the media may not be sufficient to maintain solubility upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][19]
Issue 2: Inconsistent or Unexpected Biological Readouts

Symptoms:

  • High variability between replicate experiments.

  • Biological effects observed in the vehicle control group (DMSO only).

  • The observed effect of Ro 5-3335 is different from published data.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
DMSO-induced Biological Effects The concentration of DMSO used is affecting cellular processes, such as gene expression or signaling pathways, independently of Ro 5-3335.[11][12][13][14][15][16]Crucially, always include a vehicle control group in your experiments. This group should be treated with the exact same concentration of DMSO as the experimental groups. This allows you to subtract any background effects of the solvent.
Cell Line Sensitivity to DMSO Different cell lines can have varying sensitivities to DMSO.Perform a dose-response curve for DMSO alone on your specific cell line to determine the highest non-toxic concentration.[2]
Interaction of DMSO with Assay Components DMSO can sometimes interfere with assay reagents or detection methods.[18][21]Consult the literature for your specific assay to see if there are known incompatibilities with DMSO. If possible, test the effect of DMSO on the assay readout in a cell-free system.
Degradation of Ro 5-3335 The compound may not be stable under the experimental conditions.While specific stability data in aqueous media is not readily available, it is good practice to prepare fresh working solutions of Ro 5-3335 for each experiment.

Experimental Protocols

Protocol 1: Preparation of Ro 5-3335 Stock and Working Solutions for In Vitro Assays
  • Prepare a High-Concentration Stock Solution:

    • Dissolve Ro 5-3335 powder in 100% sterile DMSO to a final concentration of 10-100 mM.

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) or brief sonication can be used if necessary.[20]

    • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • For achieving very low final concentrations, it is recommended to first prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.[1]

    • Calculate the volume of the Ro 5-3335 stock solution needed to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5% (ideally <0.1%).

    • Add the calculated volume of the Ro 5-3335 stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[20]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Prepare a vehicle control solution by adding the same volume of 100% DMSO to an equal volume of pre-warmed media.

Protocol 2: In Vivo Formulation of Ro 5-3335

For in vivo studies, Ro 5-3335 is often administered in a vehicle containing a mixture of solvents to maintain its solubility. A commonly used formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Preparation:

  • Start with a concentrated stock solution of Ro 5-3335 in DMSO.

  • Sequentially add the other components (PEG300, Tween-80, and Saline) while mixing thoroughly at each step to ensure a clear and homogenous solution.[3]

  • The final solution should be prepared fresh before each administration.

Data Presentation

Table 1: Solubility and Storage of Ro 5-3335

Parameter Value Reference
Molecular Weight 259.69 g/mol [2]
Solubility in DMSO Up to 100 mM[2]
Storage of Stock Solution -20°C or -80°C (in DMSO)[3]

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Condition Recommended Max. Concentration (v/v) Reference
General Cell Culture ≤ 0.5%[1]
Ideal for Sensitive Assays ≤ 0.1%[19]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment Ro5-3335_powder Ro 5-3335 Powder DMSO_stock 100 mM Stock in 100% DMSO Ro5-3335_powder->DMSO_stock Dissolve Working_solution Final Working Solution in Media DMSO_stock->Working_solution Dilute Vehicle_control Vehicle Control (DMSO in Media) DMSO_stock->Vehicle_control Dilute Treatment Add Working Solution or Vehicle Control Working_solution->Treatment Vehicle_control->Treatment Cells Plate Cells Cells->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay Incubation->Assay

Caption: Experimental workflow for in vitro studies with Ro 5-3335.

signaling_pathway RUNX1 RUNX1 RUNX1_CBFbeta RUNX1/CBFβ Complex RUNX1->RUNX1_CBFbeta CBFbeta CBFbeta CBFbeta->RUNX1_CBFbeta DNA DNA RUNX1_CBFbeta->DNA Transcription Transcription DNA->Transcription Ro5_3335 Ro 5-3335 Ro5_3335->RUNX1_CBFbeta Inhibits Interaction

Caption: Simplified signaling pathway showing Ro 5-3335 mechanism of action.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ro 3-1314 and ETYA in Eicosanoid Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between inhibitors of the eicosanoid pathway is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two such inhibitors, Ro 3-1314 and 5,8,11,14-Eicosatetraynoic acid (ETYA), focusing on their mechanisms of action, inhibitory efficacy, and the experimental frameworks used to evaluate them.

Mechanism of Action and Inhibitory Profile

This compound and ETYA both interfere with the metabolism of arachidonic acid, a key process in the inflammatory cascade, but through distinct mechanisms. ETYA, an analogue of arachidonic acid, is recognized as a dual inhibitor, targeting both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2] This broad-spectrum inhibition prevents the formation of both prostaglandins (B1171923) and leukotrienes.

In contrast, the specific inhibitory action of this compound has been reported with some ambiguity in the literature. While some sources describe it as a plant lipoxygenase inhibitor and a general inhibitor of linoleic acid metabolism,[3][4][5] a direct comparative study concluded that its functional effects in a model of anaphylaxis were primarily due to the inhibition of cyclooxygenase.[1][6] This suggests that in certain biological contexts, this compound may act more selectively on the COX pathway. Both compounds have been shown to inhibit the release of malondialdehyde, a marker of lipid peroxidation.[1]

Quantitative Comparison of Inhibitory Activity

A direct comparative study on the effects of this compound and ETYA in a model of in vitro anaphylaxis provides key insights into their differential efficacy. The study utilized antigen-induced contractions of guinea-pig tracheal spirals and the release of Slow Reacting Substance of Anaphylaxis (SRS-A) from lung fragments.

CompoundPrimary Target (in anaphylaxis model)Effect on Antigen-Induced Tracheal ContractionEffect on SRS-A Release
This compound Cyclooxygenase (COX)[1]Stimulated[1]Stimulated[1]
ETYA Lipoxygenase (LOX)[1]Inhibited (in the presence of indomethacin)[1]Not explicitly stated, but implied inhibition of LOX products

It is important to note that the stimulatory effect of this compound on tracheal contraction and SRS-A release is likely a consequence of shunting arachidonic acid metabolism towards the lipoxygenase pathway when the cyclooxygenase pathway is blocked.[1]

Signaling Pathways and Points of Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition for cyclooxygenase and lipoxygenase, the primary targets of this compound and ETYA.

Arachidonic_Acid_Pathway Arachidonic Acid Metabolism and Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 (stimulus) AA Arachidonic Acid PLA2->AA COX_pathway Cyclooxygenase (COX) Pathway AA->COX_pathway LOX_pathway Lipoxygenase (LOX) Pathway AA->LOX_pathway Prostaglandins Prostaglandins COX_pathway->Prostaglandins Thromboxanes Thromboxanes COX_pathway->Thromboxanes Leukotrienes Leukotrienes LOX_pathway->Leukotrienes Lipoxins Lipoxins LOX_pathway->Lipoxins Ro_3_1314 This compound Ro_3_1314->COX_pathway Inhibits ETYA_COX ETYA ETYA_COX->COX_pathway Inhibits ETYA_LOX ETYA ETYA_LOX->LOX_pathway Inhibits

Arachidonic acid cascade and inhibitor targets.

Experimental Methodologies

The evaluation of this compound and ETYA efficacy has relied on specific ex vivo models. Below are the key experimental protocols employed in the direct comparative studies.

Antigen-Induced Contraction of Guinea-Pig Tracheal Spirals

This assay assesses the effect of inhibitors on the airway smooth muscle response to an allergic challenge.

  • Tissue Preparation : Tracheas are excised from actively sensitized guinea pigs and cut into a continuous spiral.

  • Mounting : The tracheal spiral is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Drug Incubation : The tissue is pre-incubated with the test compound (this compound or ETYA) or vehicle control for a defined period. In some experiments with ETYA, tissues are also pre-treated with indomethacin (B1671933) to block the COX pathway.[1]

  • Antigen Challenge : The specific antigen is added to the organ bath to induce contraction.

  • Measurement : The isometric contraction of the tracheal spiral is recorded using a force transducer.

  • Data Analysis : The magnitude of the contraction in the presence of the inhibitor is compared to the control response.

Immunological Release of Slow Reacting Substance of Anaphylaxis (SRS-A)

This experiment quantifies the release of leukotrienes from lung tissue following an allergic stimulus.

  • Tissue Preparation : Lung tissue from actively sensitized guinea pigs is fragmented.

  • Incubation : The lung fragments are incubated in a physiological buffer with the test inhibitor or vehicle.

  • Antigen Challenge : The antigen is added to stimulate the release of SRS-A.

  • Sample Collection : The supernatant is collected after a specific incubation period.

  • Bioassay : The amount of SRS-A in the supernatant is quantified by its contractile effect on a bioassay tissue, typically a guinea-pig ileum, which is highly sensitive to leukotrienes.

  • Data Analysis : The amount of SRS-A released in the presence of the inhibitor is compared to the control.

The following diagram outlines a general workflow for comparing the efficacy of these inhibitors.

Experimental_Workflow Workflow for Comparing Eicosanoid Pathway Inhibitors start Start sensitization Active Sensitization of Guinea Pigs start->sensitization tissue_prep Tissue Preparation (Tracheal Spirals & Lung Fragments) sensitization->tissue_prep incubation Pre-incubation with This compound, ETYA, or Vehicle tissue_prep->incubation challenge Antigen Challenge incubation->challenge measurement Measurement challenge->measurement contraction Record Tracheal Contraction measurement->contraction srs_a Quantify SRS-A Release measurement->srs_a analysis Data Analysis and Comparison contraction->analysis srs_a->analysis end End analysis->end

General experimental workflow for inhibitor comparison.

Conclusion

Both this compound and ETYA are valuable tools for investigating the roles of the cyclooxygenase and lipoxygenase pathways. ETYA acts as a dual inhibitor, making it suitable for studies requiring broad-spectrum blockade of eicosanoid production. The evidence suggests that this compound, in the context of anaphylaxis, functions primarily as a cyclooxygenase inhibitor. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity of pathway inhibition. Further studies with direct, side-by-side comparisons of IC50 values against a panel of purified COX and LOX isozymes would be beneficial to fully elucidate their inhibitory profiles.

References

A Comparative Analysis of Ro 3-1314 and Other Lipoxygenase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipoxygenase inhibitor Ro 3-1314 against other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, to aid in the selection of appropriate compounds for research and development.

Introduction to Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These products, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, and cell proliferation. Inhibition of LOX enzymes, particularly 5-lipoxygenase (5-LOX), is a key therapeutic strategy for inflammatory diseases like asthma. This guide focuses on the comparative efficacy of this compound and other well-characterized lipoxygenase inhibitors.

Overview of this compound

This compound, also known as 9a,12a-Octadecadiynoic acid, is recognized as a plant lipoxygenase inhibitor and an inhibitor of linoleic acid metabolism[1][2]. Some evidence also suggests that this compound possesses cyclooxygenase (COX) inhibitory activity, indicating a potential dual-inhibitory mechanism[3]. While it is an established tool in studying lipid metabolism, comprehensive quantitative data on its inhibitory potency and selectivity across different lipoxygenase isoforms remains less documented compared to other inhibitors. One study has reported an IC50 value of 4.7 µM for this compound against 5-lipoxygenase[1].

Quantitative Comparison of Lipoxygenase Inhibitors

The following tables summarize the in vitro potency (IC50 values) of this compound and other prominent lipoxygenase inhibitors against various lipoxygenase and cyclooxygenase isoforms. The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of these compounds[4][5].

Table 1: Inhibitory Activity (IC50) of Lipoxygenase Inhibitors against LOX Isoforms

Inhibitor5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX IC50 (µM)Source Organism/Cell Line
This compound 4.7[1]Data Not AvailableData Not AvailableData Not Available
Zileuton 0.3 - 0.9[6][7]>100[6]>100[6]Rat and Human PMNLs, Human Whole Blood
2.6[8]Human Blood
PF-4191834 0.13 - 0.229[1][3][9][10][11]~300-fold less potent than 5-LOX[1][3]~300-fold less potent than 5-LOX[1][3]Recombinant Human 5-LOX, Human Blood Cells
Setileuton 0.0039>20[4]>20[4]Recombinant Human 5-LOX
0.052Human Whole Blood
Atreleuton 0.023[12]Data Not AvailableData Not AvailableRBL-1 Cells
Nordihydroguaiaretic Acid (NDGA) 0.097[13]Data Not AvailableData Not AvailableHuman 5-LOX
Baicalein Data Not Available0.64[14]1.6[14]Data Not Available

Table 2: Selectivity Profile - Inhibition of Cyclooxygenase (COX) Isoforms

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Notes
This compound Data Not AvailableData Not AvailableReported to have COX inhibitory activity[3]
Zileuton >100[6]>100[6]Weakly inhibits CYP1A2[8]. Can inhibit prostaglandin (B15479496) biosynthesis at higher concentrations by affecting arachidonic acid release.
PF-4191834 No significant activity up to 30 µM[3][9]No significant activity up to 30 µM[3][9]Highly selective for 5-LOX[1][3].
Baicalein Data Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Lipoxygenase_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX / FLAP 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) FLAP FLAP Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Ro_3_1314 This compound Ro_3_1314->5-Lipoxygenase (5-LOX) Inhibition Other_LOX_Inhibitors Other LOX Inhibitors (Zileuton, etc.) Other_LOX_Inhibitors->5-Lipoxygenase (5-LOX) Inhibition

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., purified enzyme, cell lysate) Incubation Incubation of Enzyme, Substrate, and Inhibitor Enzyme_Source->Incubation Substrate Substrate (e.g., Arachidonic Acid) Substrate->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Buffer Assay Buffer Buffer->Incubation Reaction Enzymatic Reaction Incubation->Reaction Detection Detection of Product Formation (Spectrophotometric or Fluorometric) Reaction->Detection Measurement Measure Absorbance or Fluorescence Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General experimental workflow for determining lipoxygenase inhibitor potency.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of inhibitor performance.

Spectrophotometric Lipoxygenase Activity Assay

This method measures the increase in absorbance at 234 nm, which results from the formation of a conjugated diene hydroperoxide product when lipoxygenase acts on a substrate like linoleic or arachidonic acid.

Materials:

  • Purified lipoxygenase enzyme or cell/tissue lysate containing the enzyme.

  • Substrate solution: Linoleic acid or arachidonic acid (e.g., 1 mM stock solution).

  • Assay Buffer: e.g., 0.1 M borate (B1201080) buffer, pH 9.0 or 100mM phosphate (B84403) buffer, pH 6.3.

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding the assay buffer, enzyme solution, and the test inhibitor at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate solution to the cuvette.

  • Immediately monitor the change in absorbance at 234 nm over time (e.g., for 3-5 minutes).

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • A control reaction without the inhibitor is performed to determine the 100% enzyme activity.

  • The percentage of inhibition for each inhibitor concentration is calculated.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorometric Lipoxygenase Activity Assay

This assay utilizes a probe that generates a fluorescent product upon reaction with the hydroperoxide formed by lipoxygenase activity.

Materials:

  • Lipoxygenase Activity Assay Kit (commercially available kits often contain the necessary enzyme, substrate, probe, and inhibitor).

  • Cell or tissue lysates prepared in the provided lysis buffer.

  • Test inhibitor (e.g., this compound).

  • 96-well white plate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare samples, standards, and controls in a 96-well white plate. This includes a background control, a positive control (enzyme without inhibitor), and wells with the enzyme and varying concentrations of the test inhibitor.

  • Prepare a reaction mix containing the assay buffer, probe, and substrate according to the kit's instructions.

  • Add the reaction mix to all wells except the background control.

  • Immediately measure the fluorescence in kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-40 minutes).

  • The rate of the reaction is determined from the linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable research tool for studying lipoxygenase pathways and linoleic acid metabolism. While it demonstrates inhibitory activity against 5-lipoxygenase, a more comprehensive characterization of its potency and selectivity against other LOX and COX isoforms is needed for a complete comparative assessment. In contrast, inhibitors such as Zileuton, PF-4191834, and Setileuton have been more extensively profiled, with clear data on their high potency and selectivity for 5-LOX. For researchers requiring highly selective and potent 5-LOX inhibition, these latter compounds may be more suitable. Further studies are warranted to fully elucidate the inhibitory profile of this compound and its potential as a dual LOX/COX inhibitor. This guide provides a foundation for selecting the appropriate inhibitor based on the specific requirements of the intended research.

References

Synergistic Potential of Ro 31-8220 and Indomethacin: A Mechanistic Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the theoretical synergistic effects of the protein kinase C inhibitor Ro 31-8220 and the cyclooxygenase inhibitor indomethacin (B1671933) in cancer therapy and inflammation.

Mechanisms of Action: A Converging Path to Inhibit Pro-Survival Signaling

Ro 31-8220 is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4][5]

The scientific basis for the potential synergy between Ro 31-8220 and indomethacin lies in the intricate crosstalk between the PKC and COX signaling pathways. Multiple studies have demonstrated that the activation of PKC can lead to the upregulation of COX-2 expression.[2][6] This connection is particularly relevant in the context of cancer, where chronic inflammation and aberrant signaling pathways contribute to tumor growth and survival. By inhibiting both PKC and COX-2, it is hypothesized that a more comprehensive blockade of pro-inflammatory and pro-proliferative signals can be achieved, leading to enhanced therapeutic efficacy.

Comparative Efficacy and Preclinical Data

While a head-to-head comparison of the synergistic effects of Ro 31-8220 and indomethacin is not available, the following tables summarize the known effects of each compound on key cellular processes based on existing research.

Table 1: Effects of Ro 31-8220 on Cancer Cell Lines

Cell LineConcentrationTreatment Duration (hours)Effect% of Apoptotic Cells (Sub-G1) or G2/M Arrested Cells
H1734 (NSCLC)10 µM12G2/M Arrest29% in G2 phase (vs. 13% control)
H1734 (NSCLC)10 µM24G2/M Arrest23% in G2 phase (vs. 17% control)
H1734 (NSCLC)10 µM24Apoptosis16% in Sub-G1 phase (vs. 1% control)
H1734 (NSCLC)5 µM48Apoptosis (TUNEL assay)52% TUNEL positive cells
Glioblastoma (7 lines)~2 µMNot SpecifiedGrowth Inhibition (IC50)Not Applicable
Gastric Cancer (AGS)Not SpecifiedNot SpecifiedApoptosis and G0/G1 ArrestNot Quantified

Table 2: Effects of Indomethacin on Cancer Cell Lines

Cell LineConcentrationTreatment Duration (hours)EffectObservations
Chronic Myeloid Leukemia (K562)400 µmol/L72Apoptosis and Proliferation InhibitionDose- and time-dependent effects
Doxorubicin-resistant SCLC (GLC4-Adr)22.8 ± 2.6 µMContinuousIncreased Cell Survival (IC50)MRP1 downregulation decreased apoptosis
Gastric Cancer CellsNot SpecifiedNot SpecifiedEnhanced degradation of Survivin and Aurora B kinasePromotes apoptosis

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating synergistic effects.

Synergistic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PKC PKC Receptor->PKC Activates NFkB NF-κB PKC->NFkB Activates COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Induces COX2 COX-2 Enzyme COX2_gene->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins->Apoptosis_Inhibition Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Ro318220 Ro 31-8220 Ro318220->PKC Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits

Caption: Proposed synergistic mechanism of Ro 31-8220 and Indomethacin.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture treatment Treatment Groups: 1. Vehicle Control 2. Ro 31-8220 alone 3. Indomethacin alone 4. Ro 31-8220 + Indomethacin start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) incubation->apoptosis_assay proliferation_assay Proliferation Assay (e.g., MTT, BrdU incorporation) incubation->proliferation_assay western_blot Western Blot (e.g., for PKC, COX-2, p-NF-κB, cleaved PARP) incubation->western_blot analysis Data Analysis (e.g., Combination Index calculation) apoptosis_assay->analysis proliferation_assay->analysis western_blot->analysis conclusion Determine Synergy, Additivity, or Antagonism analysis->conclusion

Caption: General experimental workflow for synergy studies.

Experimental Protocols

While a specific protocol for the combined use of Ro 31-8220 and indomethacin to study synergy is not detailed in the literature, the following are general methodologies for key assays used to assess their individual and combined effects.

Cell Culture and Treatment:

  • Cell Lines: A variety of cancer cell lines can be used, such as those from colon, breast, lung, or gastric cancer, depending on the research focus.

  • Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Ro 31-8220 is usually dissolved in DMSO to prepare a stock solution. Indomethacin can also be dissolved in DMSO or ethanol. Final dilutions are made in fresh culture medium immediately before use.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the drugs at the desired concentrations, alone or in combination. A vehicle control (medium with the same concentration of DMSO or ethanol) should always be included.

Apoptosis Assays:

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to quantify apoptosis. After treatment, cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells is determined by flow cytometry.

  • Western Blot for Apoptosis Markers: Cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis-related proteins such as cleaved Caspase-3, PARP, Bcl-2, and Bax.

Cell Proliferation Assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. After treatment, MTT reagent is added to the cells. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • BrdU Incorporation Assay: This assay measures DNA synthesis as a direct marker of cell proliferation. Cells are incubated with BrdU, which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody.

Conclusion and Future Directions

The convergence of the PKC and COX signaling pathways provides a strong rationale for investigating the synergistic effects of Ro 31-8220 and indomethacin. The inhibition of both pathways has the potential to create a more potent anti-cancer and anti-inflammatory effect than either agent alone. This guide serves as a foundational resource for researchers interested in exploring this promising combination. Future in vitro and in vivo studies are warranted to provide the necessary quantitative data to validate and characterize the synergistic potential of this drug combination, which could ultimately lead to the development of more effective therapeutic strategies.

References

A Comparative Guide to the Cyclooxygenase Inhibitory Effects of Ro 3-1314 and Common NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of the compound Ro 3-1314 against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), alongside a selection of commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the relative potencies and selectivities of these compounds.

Executive Summary

In contrast, extensive data is available for a wide range of NSAIDs, detailing their half-maximal inhibitory concentrations (IC50) against both COX isoforms. These values, however, can vary depending on the experimental conditions, such as the use of purified enzyme systems versus whole blood assays. This guide presents a compilation of this data to facilitate a comparative analysis.

Data Presentation: COX-1 and COX-2 Inhibition by Selected Compounds

The following tables summarize the IC50 values for several common NSAIDs against COX-1 and COX-2. The data is categorized by the type of experimental assay used, as this can significantly influence the results. The selectivity index (COX-2/COX-1 IC50 ratio) is also provided, where a lower ratio indicates a preference for COX-1 inhibition and a higher ratio suggests COX-2 selectivity.

Table 1: Inhibitory Activity of Selected NSAIDs against COX-1 and COX-2 (Human Peripheral Monocytes Assay) [1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen12806.67
Diclofenac0.0760.0260.34
Celecoxib826.80.08
Meloxicam376.10.16
Piroxicam47250.53
Indomethacin0.00900.3134.44
Rofecoxib>10025<0.25
Etodolac>10053<0.53

Table 2: Inhibitory Activity of Selected NSAIDs against COX-1 and COX-2 (Human Whole Blood Assay) [2]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Etoricoxib1161.1106
Rofecoxib--35
Valdecoxib--30
Celecoxib--7.6
Nimesulide--7.3
Meloxicam--2.0
Etodolac--2.4
Diclofenac--3
Ibuprofen--0.2
Indomethacin--0.4
Piroxicam--0.08

Note: Some values in Table 2 are presented as selectivity ratios directly from the source.

Experimental Protocols

The determination of COX inhibitory activity is crucial for the characterization of NSAIDs. Two common in vitro methods are the purified enzyme assay and the whole blood assay.

Purified Enzyme Inhibition Assay

This method provides a direct measure of the interaction between an inhibitor and the isolated COX-1 or COX-2 enzyme.

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 or COX-2 (IC50).

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (e.g., this compound, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the purified COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compound or vehicle control to the wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the product formation over time using a microplate reader. The method of detection will depend on the assay kit, with common methods including colorimetric or fluorometric measurement of the peroxidase activity of COX.[3]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Human Whole Blood Assay

This assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological matrix that includes plasma proteins and blood cells.[4]

Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood (anticoagulated with heparin for the COX-2 assay)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds

  • Incubator

  • Centrifuge

  • ELISA kits for prostaglandin (B15479496) E2 (PGE2) (for COX-2 activity) and thromboxane (B8750289) B2 (TXB2) (for COX-1 activity)

Procedure:

For COX-1 Activity:

  • Aliquot fresh, non-anticoagulated whole blood into tubes containing various concentrations of the test compound or vehicle.

  • Allow the blood to clot for a specific time (e.g., 1 hour) at 37°C. During clotting, platelets are activated and produce TXB2 via COX-1.

  • Centrifuge the samples to separate the serum.

  • Measure the concentration of TXB2 in the serum using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

For COX-2 Activity:

  • Incubate heparinized whole blood with LPS for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.

  • During the incubation, add various concentrations of the test compound or vehicle.

  • After incubation, centrifuge the samples to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.[5]

Mandatory Visualization

Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_phys Prostaglandins, Thromboxane (Physiological Functions) PGH2_1->Prostanoids_phys Isomerases Prostanoids_inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_inflam Isomerases

Caption: Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Experimental Workflow for COX Inhibition Assay start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Set up Assay Plate (Enzyme + Buffer + Heme) prep->setup add_inhibitor Add Test Compound (Varying Concentrations) setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate Initiate Reaction (Add Arachidonic Acid) pre_incubate->initiate measure Measure Product Formation (Colorimetric/Fluorometric) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Generalized workflow for an in vitro COX inhibition assay.

References

Cross-Validation of Ro 3-1314 Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ro 3-1314, also known as 9,12-Octadecadiynoic acid (ODYA), across various cell lines. This compound is recognized as a modulator of the arachidonic acid cascade, primarily through its inhibitory effects on cyclooxygenase (COX) enzymes. This document summarizes key findings on its cytotoxic and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Activity of this compound and Its Derivatives

The inhibitory concentration (IC50) of this compound and its derivatives varies across different cell lines, indicating a cell-type-specific response. The following table summarizes the available data on the cytotoxic effects of these compounds. It is important to note that much of the existing research has been conducted using extracts containing 9,12-octadecadienoic acid or its derivatives, rather than the pure compound.

Compound/ExtractCell LineActivity TypeIC50 ValueReference
9-oxo-Octadecadienoic acids (9-oxo-ODAs)HeLaProliferation25-50 µM
9-oxo-Octadecadienoic acids (9-oxo-ODAs)SiHaProliferation25-50 µM
9-oxo-Octadecadienoic acids (9-oxo-ODAs)HeLaProliferation30.532 µM
Streptomyces sp. SS162-EA extract (containing 67.96% 9,12-octadecadienoic acid)A549Cytotoxicity407.38 µg/mL (for the extract)[1]
Calystegia silvatica stem methanol (B129727) extract (containing 9,12-octadecadienoic acid methyl ester)HeLaAntitumor114 ± 5 µg/mL (for the extract)
Calystegia silvatica stem methanol extract (containing 9,12-octadecadienoic acid methyl ester)PC3Antitumor137 ± 18 µg/mL (for the extract)
Calystegia silvatica stem methanol extract (containing 9,12-octadecadienoic acid methyl ester)MCF7Antitumor172 ± 15 µg/mL (for the extract)
9-Oxo-(10E,12E)-octadecadienoic acidHRACytotoxicityNot specified[2]

Note: The activity of extracts cannot be solely attributed to this compound, as other components may contribute to the observed effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cytotoxic and anti-inflammatory activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound (or the compound of interest) and incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the cells for 1.5 hours at 37°C.

4. Solubilization of Formazan (B1609692):

  • Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Incubate at 37°C for 15 minutes with shaking.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

1. Reagent Preparation:

  • Prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.

2. Inhibitor Incubation:

  • Add the test compound (this compound) at various concentrations to the reaction mixture.

  • Incubate for a specified period (e.g., 5 minutes at 25°C) to allow for inhibitor-enzyme interaction.

3. Substrate Addition:

  • Initiate the enzymatic reaction by adding the colorimetric substrate and arachidonic acid to all wells.

4. Absorbance Measurement:

  • After a further incubation period (e.g., 2 minutes at 25°C), measure the absorbance at 590 nm. The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures enhances understanding. The following diagrams were generated using Graphviz (DOT language).

Arachidonic_Acid_Metabolism Membrane_Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Thromboxanes Thromboxanes (TXs) COX->Thromboxanes Ro3_1314 This compound Ro3_1314->COX Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation

Caption: Arachidonic Acid Metabolism and Inhibition by this compound.

MTT_Assay_Workflow Start Start: Seed Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 1.5h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Read Absorbance (492 nm) Solubilize->Read

Caption: Workflow of the MTT Cell Viability Assay.

COX_Inhibition_Assay Prepare_Reaction Prepare Reaction Mix (Buffer, Heme, COX Enzyme) Add_Inhibitor Add this compound Prepare_Reaction->Add_Inhibitor Incubate1 Incubate 5 min Add_Inhibitor->Incubate1 Add_Substrate Add Substrate (Arachidonic Acid) Incubate1->Add_Substrate Incubate2 Incubate 2 min Add_Substrate->Incubate2 Read_Absorbance Read Absorbance (590 nm) Incubate2->Read_Absorbance

Caption: Workflow of the In Vitro COX Inhibition Assay.

Conclusion

The available data suggest that this compound and its derivatives possess cytotoxic and anti-inflammatory properties, with their efficacy varying among different cell lines. The primary mechanism of its anti-inflammatory action is the inhibition of COX enzymes in the arachidonic acid pathway. However, a significant portion of the current research relies on extracts, highlighting the need for further studies using the pure this compound compound to establish a more precise and comprehensive activity profile across a broader range of cell lines. The standardized protocols provided in this guide offer a framework for conducting such cross-validation studies, which are essential for advancing our understanding of this compound's therapeutic potential.

References

A Comparative Analysis of Ro 3-1314 and Other Fatty Acid Analogs as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fatty acid analog Ro 3-1314 and other related compounds that modulate the activity of cyclooxygenase (COX) enzymes. While initial hypotheses suggested this compound acts as a lipoxygenase inhibitor, evidence points towards its primary activity as a cyclooxygenase inhibitor. This guide will delve into its mechanism of action, compare it with other fatty acid analogs, and provide detailed experimental protocols for assessing COX inhibition.

Introduction to Cyclooxygenase Inhibition by Fatty Acid Analogs

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. Fatty acid analogs, due to their structural similarity to the natural substrate arachidonic acid, can act as inhibitors of these enzymes, offering therapeutic potential for inflammatory conditions.

This compound: A Cyclooxygenase Inhibitor

This compound (9,12-octadecadiynoic acid) is a synthetic fatty acid analog. While it was initially investigated in the context of linoleic acid metabolism, studies have demonstrated that its primary mechanism of action in modulating inflammatory responses is through the inhibition of cyclooxygenase. In comparative studies with 5,8,11,14-eicosatetraynoic acid (ETYA), a known lipoxygenase inhibitor, it was shown that the effects of this compound were attributable to cyclooxygenase inhibition.

Comparative Analysis of COX Inhibition by Fatty Acid Analogs

Several other fatty acid analogs have been evaluated for their inhibitory activity against COX-1 and COX-2. The table below summarizes the available IC50 values for a selection of these compounds, providing a basis for a comparative assessment of their potency and selectivity. Lower IC50 values indicate greater potency.

Fatty Acid AnalogTarget EnzymeIC50 (µM)Reference
Linoleic Acid COX-1170[1]
COX-294[1]
α-Linolenic Acid COX-1>500[2][3]
COX-260[2][3]
Eicosapentaenoic Acid (EPA) COX-160[2][3]
COX-230[2][3]
Docosahexaenoic Acid (DHA) COX-1100[2][3]
COX-250[2][3]
cis-5-Dodecenoic acid COX-1 & COX-2Inhibitor[4]
8-oxo-9-octadecenoic acid COX-2Downregulates expression[5]

Signaling Pathway and Experimental Workflow

To understand the context of this comparative analysis, the following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway Cyclooxygenase Signaling Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin (B15479496) H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Thromboxanes (TXA2) Thromboxanes (TXA2) Prostaglandin H2 (PGH2)->Thromboxanes (TXA2) Thromboxane Synthase Prostacyclins (PGI2) Prostacyclins (PGI2) Prostaglandin H2 (PGH2)->Prostacyclins (PGI2) Prostacyclin Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxanes (TXA2)->Platelet Aggregation Stomach Lining Protection Stomach Lining Protection Prostacyclins (PGI2)->Stomach Lining Protection

Figure 1. Simplified diagram of the cyclooxygenase (COX) signaling pathway.

Experimental_Workflow Experimental Workflow for COX Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Preparation Prepare purified COX-1 and COX-2 enzymes Incubation Incubate enzyme with inhibitor Enzyme Preparation->Incubation Inhibitor Preparation Prepare serial dilutions of test compounds (e.g., this compound) Inhibitor Preparation->Incubation Substrate Preparation Prepare arachidonic acid solution Reaction Initiation Add arachidonic acid to start the reaction Substrate Preparation->Reaction Initiation Incubation->Reaction Initiation Reaction Termination Stop the reaction after a defined time Reaction Initiation->Reaction Termination Product Quantification Measure prostaglandin production (e.g., PGE2) via ELISA or LC-MS Reaction Termination->Product Quantification Data Analysis Calculate percent inhibition and determine IC50 values Product Quantification->Data Analysis

Figure 2. General experimental workflow for determining COX inhibitor activity.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

1. Materials and Reagents:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, other fatty acid analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or other relevant prostaglandin

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add various concentrations of the test compound or vehicle control (e.g., DMSO) to the respective wells.

    • Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

    • Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as a solution of hydrochloric acid.

  • Quantification of Prostaglandin Production:

    • The amount of PGE2 (or another prostaglandin) produced is quantified using a competitive EIA kit according to the manufacturer's instructions. Briefly, this involves adding the reaction mixture to a plate pre-coated with antibodies, followed by the addition of a prostaglandin-enzyme conjugate and a substrate for the enzyme. The color development is inversely proportional to the amount of prostaglandin in the sample.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a fatty acid analog that functions as a cyclooxygenase inhibitor. While its precise inhibitory potency (IC50) against COX-1 and COX-2 remains to be fully characterized in publicly available literature, its mechanism of action distinguishes it from lipoxygenase inhibitors like ETYA. The comparative data on other fatty acid analogs highlight the varying degrees of potency and selectivity for COX isoforms, providing a valuable framework for the development of new anti-inflammatory agents. Further research to quantify the inhibitory profile of this compound would be beneficial for a more complete comparative analysis and for understanding its full therapeutic potential.

References

Ro 3-1314: A Comparative Review of its Efficacy as a Dual Cyclooxygenase and Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 3-1314, also known as 9,12-octadecadiynoic acid, is a synthetic fatty acid that has been identified as a dual inhibitor of two key enzyme families in the inflammatory pathway: cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting both pathways, this compound presents a potential therapeutic strategy for a range of inflammatory conditions. This guide provides a comparative analysis of the available experimental data on the effectiveness of this compound, alongside detailed experimental protocols and a visualization of its mechanism of action.

Quantitative Performance Data

Direct comparative studies providing IC50 values of this compound against a wide range of other COX and LOX inhibitors are limited in the public domain. The available data on the inhibitory activity of this compound is presented below. For a broader context, inhibitory data for common COX and LOX inhibitors, sourced from various preclinical studies, are also included. It is important to note that direct comparison of these values should be made with caution as they may originate from different experimental setups.

Table 1: Inhibitory Activity of this compound and Other Selected Inhibitors

CompoundTarget EnzymeInhibitory PotencySource
This compound Ram Seminal Vesicle COXKi = 0.6 µM[cite: ]
This compound COX-195% inhibition at 48 µM[cite: ]
This compound 15-Lipoxygenase (15-LO)68% inhibition at 48 µM[cite: ]
IndomethacinCOX-1IC50 = 1.8 µM (human gastric mucosa)[1]
IndomethacinCOX-2IC50 = 9.8 µM (human whole blood)[1]
CelecoxibCOX-1IC50 = 9.4 µM[2]
CelecoxibCOX-2IC50 = 0.08 µM[2]
Zileuton5-Lipoxygenase (5-LOX)IC50 = 0.18 µM[3]
Nordihydroguaiaretic Acid (NDGA)5-Lipoxygenase (5-LOX)IC50 = 0.097 µM (human)[4]

Mechanism of Action: The Arachidonic Acid Cascade

This compound exerts its effect by inhibiting key enzymes in the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by either the cyclooxygenase or the lipoxygenase pathway to produce a variety of inflammatory mediators.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX, 12-LOX, 15-LOX AA->LOX PLA2 Phospholipase A2 PLA2->AA Liberates PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostaglandins HPETEs Hydroperoxyeicosatetraenoic acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes (e.g., LTB4) Lipoxins HPETEs->Leukotrienes Ro3_1314_COX This compound Ro3_1314_COX->COX Inhibits Ro3_1314_LOX This compound Ro3_1314_LOX->LOX Inhibits

Arachidonic Acid Cascade and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for in vitro assays to determine the inhibitory activity of compounds against cyclooxygenase and lipoxygenase. Specific details may vary based on the source of the enzymes and the specific assay kit used.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common colorimetric method for screening COX inhibitors.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) and control inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer. The final solvent concentration in the assay should be minimal (<1%) to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank: Assay buffer and heme.

    • 100% Activity Control: Assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound or control inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader. Kinetic readings can be taken over several minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Lipoxygenase (LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for screening LOX inhibitors.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.2 M borate (B1201080) buffer, pH 9.0)

  • Linoleic Acid or Arachidonic Acid (substrate)

  • Test compound (this compound) and control inhibitors (e.g., Nordihydroguaiaretic acid - NDGA)

  • 96-well UV-compatible microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of reading UV absorbance

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO or ethanol). Prepare working solutions by diluting in the assay buffer.

  • Assay Setup:

    • Blank: Assay buffer and substrate.

    • Control: Assay buffer, LOX enzyme, and substrate.

    • Inhibitor Wells: Assay buffer, LOX enzyme, and the test compound or control inhibitor at various concentrations.

  • Pre-incubation: Add the enzyme and inhibitor (or assay buffer for the control) to the wells/cuvettes and incubate for a few minutes at room temperature.

  • Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to all wells/cuvettes to start the reaction.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product. Readings are typically taken every 30 seconds for several minutes.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance per unit time) for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound demonstrates inhibitory activity against both cyclooxygenase and lipoxygenase, positioning it as a dual inhibitor of the arachidonic acid cascade. The available data suggests a more potent inhibition of COX-1 compared to 15-LO. However, a comprehensive understanding of its comparative effectiveness requires further direct, head-to-head studies against a broader panel of established COX and LOX inhibitors under standardized assay conditions. The provided experimental protocols offer a framework for conducting such comparative analyses, which are essential for elucidating the full therapeutic potential of this compound in inflammatory diseases. Researchers are encouraged to utilize these methodologies to generate robust, comparable data to advance the understanding of this and other dual-pathway inhibitors.

References

Unveiling the Dual Inhibition Profile of Tranylcypromine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dual inhibitory profiles of the classic monoamine oxidase (MAO) inhibitor, tranylcypromine (B92988) (TCP), and its more recent analog, MC2580. While the initial compound of interest, Ro 3-1314, is a lipoxygenase and cyclooxygenase inhibitor, this guide focuses on the clinically relevant dual inhibition of monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1), a key epigenetic regulator. Tranylcypromine serves as a foundational example of a compound with this dual activity, while MC2580 illustrates the development of more selective inhibitors.

Comparative Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of tranylcypromine and MC2580 against their target enzymes. This data highlights the evolution from a non-selective inhibitor to a more target-focused compound.

CompoundTargetIC50Ki
Tranylcypromine (TCP) MAO-A2.3 µM[1]101.9 µM[2]
MAO-B0.95 µM[1]16 µM[2]
LSD1< 2 µM[3]1.3 µM[4]
MC2580 LSD1-1.1 µM[4]
MAO-ASelective for LSD1-
MAO-BSelective for LSD1[4]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the dual inhibition of MAO and LSD1 by compounds like tranylcypromine. These inhibitors typically form a covalent adduct with the FAD cofactor essential for the catalytic activity of both enzymes.

Dual_Inhibition_Pathway Dual Inhibition of MAO and LSD1 by Tranylcypromine cluster_tcp Inhibitor cluster_mao Monoamine Oxidase (MAO) Pathway cluster_lsd1 Lysine-Specific Demethylase 1 (LSD1) Pathway TCP Tranylcypromine (TCP) MAO MAO-A / MAO-B TCP->MAO Inhibition LSD1 LSD1 TCP->LSD1 Inhibition Metabolites Inactive Metabolites MAO->Metabolites Monoamines Serotonin (B10506), Dopamine, Norepinephrine Monoamines->MAO Oxidative Deamination H3K4me1 Histone H3 Lys4 mono-methyl (H3K4me1) (Repressed Chromatin Mark) LSD1->H3K4me1 H3K4me2 Histone H3 Lys4 di-methyl (H3K4me2) (Active Chromatin Mark) H3K4me2->LSD1 Demethylation

Dual inhibition of MAO and LSD1 pathways by tranylcypromine.

Experimental Protocols

The determination of inhibitory activity for MAO and LSD1 enzymes is crucial for drug development. Below are detailed methodologies for assays commonly used to assess the potency of inhibitors like tranylcypromine and its analogs.

1. Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibition of MAO-A and MAO-B.

  • Objective: To determine the IC50 values of a test compound against human recombinant MAO-A and MAO-B.

  • Principle: The enzymatic activity of MAO is measured by monitoring the production of a fluorescent or chromogenic product resulting from the oxidation of a substrate. The reduction in signal in the presence of an inhibitor is used to calculate the percent inhibition.

  • Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Substrate: Kynuramine (for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B.

    • Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

    • Test compound (e.g., Tranylcypromine) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate (black for fluorescence assays).

    • Microplate reader (spectrophotometer or fluorometer).

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer. Dilute the MAO enzymes to the desired working concentration. Prepare the substrate solution.

    • Assay Setup: To the wells of the microplate, add the diluted test compound or control inhibitor. Include wells with buffer/solvent as a no-inhibition control and wells without the enzyme as a background control.

    • Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubation: For irreversible inhibitors like tranylcypromine, pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Data Acquisition: Immediately place the microplate in a plate reader pre-set to 37°C. Measure the fluorescence or absorbance at appropriate wavelengths. Readings can be taken in kinetic mode or as an endpoint reading after a fixed incubation time.

    • Data Analysis: Subtract the background signal from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibition control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

2. Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibition of LSD1.

  • Objective: To determine the IC50 value of a test compound against human recombinant LSD1.

  • Principle: The demethylase activity of LSD1 is often measured using a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H2O2) produced during the demethylation reaction. Alternatively, antibody-based assays can detect the demethylated product.

  • Materials:

    • Human recombinant LSD1 enzyme.

    • Assay buffer (e.g., HEPES buffer, pH 7.5).

    • Substrate: A di-methylated histone H3 lysine (B10760008) 4 (H3K4me2) peptide.

    • HRP enzyme.

    • Fluorometric or colorimetric HRP substrate (e.g., Amplex Red).

    • Positive control inhibitor (e.g., Tranylcypromine).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate (black for fluorescence assays).

    • Microplate reader.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer. Prepare a working solution of the LSD1 enzyme, HRP, and the fluorometric substrate.

    • Assay Setup: In a 96-well plate, add the assay buffer, HRP, the fluorometric substrate, and the test compound at various concentrations.

    • Enzyme Addition: Add the LSD1 enzyme to each well.

    • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Start the reaction by adding the H3K4me2 peptide substrate to all wells.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

    • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Subtract the background fluorescence/absorbance from all wells. Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

References

A Comparative Guide to Ro 3-1314 and Selective LOX Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the study of inflammatory pathways and the development of novel therapeutics, the arachidonic acid cascade is a focal point for intervention. Two key enzyme families in this cascade, cyclooxygenases (COXs) and lipoxygenases (LOXs), convert arachidonic acid into potent lipid mediators like prostaglandins (B1171923) and leukotrienes, respectively. These mediators are deeply involved in inflammation, immunity, and various disease states. This guide provides a detailed, data-driven comparison between Ro 3-1314, a dual COX/LOX inhibitor, and various selective LOX inhibitors, aimed at researchers, scientists, and drug development professionals.

Side-by-Side Comparison: this compound vs. Selective LOX Inhibitors

This compound (also known as 9,12-Octadecadiynoic acid) is a dual inhibitor, targeting both the cyclooxygenase and lipoxygenase pathways.[1] This broad-spectrum activity can be advantageous in contexts where multiple inflammatory mediators are implicated. However, this lack of specificity can also lead to off-target effects. In contrast, selective LOX inhibitors are designed to target specific isoforms of the lipoxygenase enzyme, such as 5-LOX, 12-LOX, or 15-LOX.[2][3] This selectivity allows for a more targeted approach to modulating the inflammatory response, potentially reducing side effects and enabling more precise investigation of specific pathways.[4]

The choice between a dual inhibitor like this compound and a selective LOX inhibitor depends heavily on the research or therapeutic goal. For broad anti-inflammatory screening, a dual inhibitor might be suitable. For dissecting the specific role of a particular LOX isoform in a disease model or for developing a highly targeted therapy, a selective inhibitor is indispensable.

Quantitative Data Comparison

The following table summarizes the quantitative inhibitory data for this compound and a selection of representative selective LOX inhibitors.

Inhibitor/DrugTarget(s)Mechanism of ActionIC50 / Ki Value
This compound COX-1, 15-LODual inhibitor of cyclooxygenase and lipoxygenase pathways.[1]Ki: 0.6 µM (ram seminal vesicle COX)[1]Inhibits 95% of COX-1 activity at 48 µM[1]Inhibits 68% of 15-LO activity at 48 µM[1]
Zileuton 5-LOXSelective 5-LOX inhibitor, blocks the production of leukotrienes.[4]IC50: 0.18 µM [4]
Baicalein 12-LOXSelective inhibitor of 12-Lipoxygenase.IC50: Varies by assay (Used as a known 12-LOX inhibitor in studies)[5]
PD-146176 15-LOXSelective inhibitor of 15-Lipoxygenase.[5]IC50: Varies by assay (Causes G1 cell cycle arrest)[5]
Compound WE-4 5-LOX, COX-2Dual inhibitor with high potency against both enzymes.IC50: 0.30 µM (LOX)[6]IC50: 0.22 µM (COX-2)[6]
Linoleyl hydroxamic acid 15-LO, 12-LO, 5-LOPan-LO inhibitor with high selectivity over COX enzymes.IC50: 0.02 µM (15-LO)[7]IC50: 0.6 µM (12-LO)[7]IC50: 7 µM (5-LO)[7]IC50: 60 µM (COX-1/2)[7]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Signaling Pathway Inhibition

The diagram below illustrates the arachidonic acid metabolic cascade and highlights the points of intervention for both dual and selective inhibitors.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Membrane Phospholipids PLA2 PLA2 AA->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX5 5-LOX ArachidonicAcid->LOX5 LOX12 12-LOX ArachidonicAcid->LOX12 LOX15 15-LOX ArachidonicAcid->LOX15 PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX5->Leukotrienes HETEs12 12-HETE LOX12->HETEs12 HETEs15 15-HETE LOX15->HETEs15 Ro31314 This compound Ro31314->COX Ro31314->LOX15 SelectiveLOX Selective LOX Inhibitors (e.g., Zileuton, PD-146176) SelectiveLOX->LOX5 SelectiveLOX->LOX12 SelectiveLOX->LOX15

Arachidonic Acid Pathway and Inhibitor Targets.

Experimental Protocols

Accurate evaluation of lipoxygenase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

In Vitro Lipoxygenase Activity Assay (Spectrophotometric)

This method measures the enzymatic activity of LOX by detecting the formation of hydroperoxides, which exhibit a characteristic absorbance at 234 nm.[9]

Principle: Lipoxygenases catalyze the insertion of oxygen into polyunsaturated fatty acids like linoleic or arachidonic acid, forming a conjugated diene hydroperoxide product that absorbs light at 234 nm.[9][10] The rate of increase in absorbance is directly proportional to the enzyme's activity.

Materials:

  • Purified lipoxygenase enzyme (e.g., from soybean, rabbit reticulocytes, or recombinant human)

  • Substrate solution: Sodium linoleate (B1235992) or arachidonic acid (e.g., 10 mM stock)[9]

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.0-9.0 depending on the LOX isoform)[9]

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 234 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare fresh substrate solution. Dilute the enzyme stock to the desired working concentration in the phosphate buffer.

  • Assay Setup: In a UV-transparent plate or cuvette, add the phosphate buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells/cuvettes. Include a vehicle control (solvent only).

  • Enzyme Addition: Add the diluted lipoxygenase enzyme to initiate the pre-incubation with the inhibitor. Incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Add the substrate solution to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm every 15-30 seconds for a period of 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Lipoxygenase Inhibition Assay (Fluorescence)

This assay measures the intracellular activity of LOX inhibitors in a high-throughput format.[2][3]

Principle: Cells overexpressing a specific LOX isoform are loaded with a fluorescent probe that detects reactive oxygen species (ROS) produced during the lipoxygenase reaction. Inhibition of LOX activity leads to a decrease in the fluorescent signal.

Materials:

  • Mammalian cell line stably expressing a specific LOX isoform (e.g., HEK293/5-LOX)[3]

  • Cell culture medium and supplements

  • Fluorescent ROS indicator (e.g., DCFDA)

  • Arachidonic acid (AA) as the substrate

  • Test inhibitors

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the LOX-expressing cells into a 96-well plate and culture until they reach the desired confluency.

  • Probe Loading: Wash the cells and incubate them with the fluorescent ROS probe in an appropriate buffer.

  • Inhibitor Treatment: Remove the probe solution and add the test inhibitors at various concentrations. Incubate for a specified time.

  • Substrate Stimulation: Add arachidonic acid to the cells to initiate the LOX-mediated production of ROS.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of fluorescence increase for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against inhibitor concentration.

In Vivo Models

To evaluate the efficacy of inhibitors in a physiological context, various animal models are used. These often involve inducing an inflammatory response and measuring the effect of the inhibitor on disease parameters.[11]

  • Acetic Acid-Induced Writhing Test (Pain/Analgesia): This model assesses the analgesic potential of inhibitors by measuring their ability to reduce the number of abdominal constrictions (writhes) in mice induced by an injection of acetic acid.[6]

  • Carrageenan-Induced Paw Edema (Acute Inflammation): This is a standard model for acute inflammation where an inflammatory agent (carrageenan) is injected into the paw of a rodent, and the anti-inflammatory effect of the inhibitor is quantified by measuring the reduction in paw swelling.

  • Collagen-Induced Arthritis (Chronic Inflammation): This model mimics rheumatoid arthritis in rodents and is used to assess the efficacy of inhibitors in a chronic inflammatory disease setting.[12]

Experimental & Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel LOX inhibitors.

Inhibitor_Discovery_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay Enzymatic Assay (Determine IC50/Ki) Hit_ID->Enzyme_Assay Lead Compounds Cell_Assay Cell-Based Assay (Confirm Intracellular Activity) Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (vs. other LOX/COX isoforms) Cell_Assay->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Optimized Lead Efficacy Efficacy in Disease Models (e.g., Inflammation, Pain) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox End Tox->End Start Start->HTS

Workflow for LOX Inhibitor Discovery and Validation.

References

Assessing the Specificity of Ro 3-1314 in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of Ro 3-1314's performance in enzymatic assays, presenting supporting experimental data and detailed methodologies to facilitate informed decisions in research and development.

This compound (9a,12a-Octadecadiynoic acid) has been identified as a modulator of arachidonic acid metabolism, a critical pathway in inflammation and other physiological processes. To ascertain its precise mechanism of action, it is essential to evaluate its inhibitory activity against key enzymes in this pathway, primarily cyclooxygenases (COX) and lipoxygenases (LOX).

Comparative Inhibitory Activity of this compound

Experimental data reveals that this compound is a potent inhibitor of cyclooxygenase (COX), with a notable potency against the COX-1 isoform. Its inhibitory activity is comparable to that of the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

CompoundEnzymeIC50 Value (µM)
This compound Ram Seminal Vesicle COX1.3
IndomethacinRam Seminal Vesicle COX1.3
ETYARam Seminal Vesicle COX4.4
8Z, 12E, 14Z-Eicosatrienoic acidRam Seminal Vesicle COX2.7

A lower IC50 value indicates greater potency.

Evidence also suggests that this compound is a more effective inhibitor of COX-1 than 15-lipoxygenase (15-LO) at a concentration of 48 µM.[1] However, specific IC50 values for this compound against various lipoxygenase isoforms and the COX-2 isoform require further elucidation for a complete specificity profile.

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the enzymatic pathways of arachidonic acid metabolism, highlighting the central roles of cyclooxygenases and lipoxygenases.

Arachidonic_Acid_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Inhibition by This compound LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins a A Prepare Enzyme and Substrate Solutions C Pre-incubate Enzyme with Inhibitors A->C B Prepare Serial Dilutions of Test Compound (this compound) and Reference Inhibitors B->C D Initiate Enzymatic Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Calculate Percentage of Inhibition E->F G Determine IC50 Values F->G

References

Safety Operating Guide

Proper Disposal of Ro 3-1314: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ro 3-1314 (CAS No. 2012-14-8), also known as 9,12-Octadecadiynoic acid, as a hazardous chemical waste. Disposal should adhere to all applicable local, regional, and national environmental regulations. The primary recommended disposal method is incineration by a licensed chemical waste disposal facility.

This document provides essential safety and logistical information for the proper operational handling and disposal of this compound, a plant lipoxygenase and linoleic acid metabolism inhibitor. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, step-by-step guidance to ensure safety and regulatory compliance.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the substance's behavior and potential hazards.

PropertyValue
Chemical Name 9,12-Octadecadiynoic acid
Synonym This compound
CAS Number 2012-14-8
Molecular Formula C₁₈H₂₈O₂
Molecular Weight 276.4 g/mol

Health and Safety Information

While a comprehensive toxicological profile for this compound is not fully established, it is imperative to handle this compound with caution. As a bioactive lipid, it has the potential to interfere with biological processes. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Avoid inhalation of any dust or aerosols.

  • Prevent contact with skin and eyes.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

Detailed Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the general protocol:

  • Waste Identification and Segregation:

    • Pure this compound and any materials heavily contaminated with it should be collected in a dedicated, clearly labeled, and sealed waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Packaging and Labeling:

    • Use a robust, leak-proof container that is compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the full chemical name "9,12-Octadecadiynoic acid," the CAS number "2012-14-8," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

  • Final Disposal Method:

    • The most appropriate disposal method for this compound is incineration at a permitted hazardous waste facility. This ensures the complete destruction of the organic molecule.

    • Landfilling is not a recommended method of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Coordination cluster_2 Off-Site Disposal A Waste Generation (Pure this compound or Contaminated Materials) B Segregate into a Dedicated Waste Container A->B C Label Container Correctly (Name, CAS, Hazard) B->C D Store in Designated Hazardous Waste Area C->D E Contact Institutional EHS Office D->E F Schedule Waste Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G H Incineration at a Permitted Facility G->H

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific safety data sheet for the product and the regulations of your institution and jurisdiction. Always consult with your environmental health and safety department for specific guidance on hazardous waste disposal.

Essential Safety and Logistical Information for Handling Ro 3-1314

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ro 3-1314 or its synonym ODYA could not be located in publicly available resources. The following guidance is based on general best practices for handling research chemicals of unknown toxicity. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department before handling any new or uncharacterized compound.

The safe handling of novel chemical entities is paramount in a research and development setting. This document provides a procedural framework for the operational use and disposal of this compound, emphasizing a cautious approach due to the absence of specific hazard data.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize potential exposure. The following table summarizes the recommended PPE based on standard laboratory safety protocols for chemicals with unknown hazards.[1][2][3][4]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldSafety goggles are the minimum requirement.[2] A face shield should be worn over safety goggles when there is a risk of splashes or when handling larger quantities.[5][6]
Hands Double Nitrile Gloves or Silver Shield Gloves Under Nitrile GlovesDisposable nitrile gloves provide a primary barrier.[2] For chemicals of unknown toxicity, double gloving or using a highly resistant inner glove like a Silver Shield is recommended to protect against potential skin absorption.[6]
Body Flame-Resistant Laboratory CoatA lab coat should be worn at all times to protect skin and personal clothing.[3][6] A flame-resistant coat is advisable as a general precaution.
Respiratory Chemical Fume HoodAll manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any powders, aerosols, or vapors.[7]
Feet Closed-Toed ShoesFully enclosed shoes are mandatory in a laboratory setting to protect against spills and falling objects.[3]

Operational and Disposal Plans

The following step-by-step guidance outlines the procedures for safely handling and disposing of this compound.

Experimental Protocol: Safe Handling of this compound

This protocol is designed to minimize exposure and ensure a safe working environment.

  • Preparation and Planning:

    • Before beginning any work, ensure that all necessary PPE is available and in good condition.

    • Review the experimental plan and identify potential hazards.[8]

    • Ensure the chemical fume hood is functioning correctly.

    • Have a chemical spill kit readily accessible.

  • Handling Procedures:

    • Conduct all weighing and solution preparation inside a chemical fume hood.[7]

    • When handling the solid form, use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of this compound clearly labeled with the chemical name and any known hazard information.[8][9]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment used during the experiment.

    • Remove PPE carefully to avoid self-contamination. Gloves should be removed last.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[8][10]

Disposal Plan

The disposal of this compound should be handled with caution, treating it as potentially hazardous waste until its properties are better understood.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[11]

    • Collect all solid and liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.[9]

  • Container Labeling:

    • The waste container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound waste."[9][11]

    • Include the date when waste was first added to the container.[12]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

    • The container must be kept closed except when adding waste.[9]

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[13][14][15]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Hazard Assessment prep2 Assemble and Inspect PPE prep1->prep2 prep3 Prepare Chemical Fume Hood prep2->prep3 handle1 Weigh and Prepare Solutions in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area and Equipment handle2->handle3 disp1 Segregate this compound Waste handle3->disp1 Proceed to Disposal disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Contact EHS for Pickup disp3->disp4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 3-1314
Reactant of Route 2
Reactant of Route 2
Ro 3-1314

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.